An In-depth Technical Guide to the Physicochemical Characterization of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Abstract This guide provides a comprehensive framework for the physicochemical characterization of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, a novel heterocyclic building block with potential applications in medi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for the physicochemical characterization of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, a novel heterocyclic building block with potential applications in medicinal chemistry. Recognizing the absence of extensive literature for this specific entity, this document establishes a series of best-practice protocols derived from authoritative methodologies in the pharmaceutical sciences. We detail the rationale and step-by-step procedures for determining critical drug-like properties, including acid dissociation constant (pKa), lipophilicity (LogP/D), aqueous solubility, and chemical stability. The overarching goal is to equip researchers and drug development professionals with a robust, scientifically-grounded approach to evaluating this and similar novel chemical entities, thereby enabling informed decisions in early-stage discovery programs.
Introduction and Molecular Overview
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a small molecule incorporating three key structural motifs: a 4-bromothiophene ring, a methylene linker, and an azetidin-3-amine core. The azetidine ring, a strained four-membered heterocycle, is an increasingly popular scaffold in drug discovery, often used to improve properties like solubility and metabolic stability. The bromothiophene moiety provides a handle for further synthetic elaboration via cross-coupling reactions, while the primary amine on the azetidine ring offers a site for derivatization and potential salt formation.
A thorough understanding of this molecule's fundamental physicochemical properties is paramount. These parameters govern its behavior in biological systems, influencing everything from absorption and distribution to target engagement and clearance. This guide provides the experimental foundation for such an investigation.
Identity and Computed Properties
Prior to experimental characterization, in-silico models provide valuable estimations of a compound's properties. These predictions help in designing experiments and anticipating analytical challenges.
Note: Some properties are derived from structurally similar compounds due to a lack of specific data for the title compound.
Synthesis and Purity Assessment
A reliable supply of high-purity material is a prerequisite for accurate physicochemical analysis. A plausible and common synthetic route to N-substituted azetidin-3-amines is via reductive amination or direct displacement.
Proposed Synthetic Workflow
The synthesis would likely involve the reaction of 4-bromothiophene-2-carbaldehyde with azetidin-3-amine, followed by reduction of the intermediate imine. Alternatively, displacement of a leaving group on the azetidine ring with an appropriate amine is a viable strategy.[4] Post-synthesis, a rigorous purification and characterization cascade is essential.
Figure 1. A generalized workflow for the synthesis, purification, and quality control of the title compound.
Purity Determination Protocol
Rationale: Impurities can significantly alter experimental results, particularly for solubility and pKa measurements. A high-resolution, stability-indicating HPLC method is the gold standard for purity assessment.
Protocol:
System: HPLC with UV-Vis detector (e.g., Agilent 1260 Infinity II).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]
Gradient: 5% to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate: 0.8 mL/min.
Detection: 254 nm, or a wavelength determined from a UV scan of the compound.
Injection Volume: 2 µL.
Sample Preparation: Prepare a 1 mg/mL stock in DMSO, then dilute to 50 µg/mL with 50:50 Acetonitrile:Water.
Analysis: Integrate all peaks. Purity is expressed as the area of the main peak divided by the total area of all peaks. A purity of ≥95% is required for subsequent studies.
Physicochemical Property Determination
The following sections outline the experimental protocols for determining key physicochemical properties.
Acid Dissociation Constant (pKa)
Causality & Importance: The pKa dictates the ionization state of a molecule at a given pH.[6] Since the title compound contains a primary amine, it is expected to be basic. Its ionization state will profoundly impact its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[7]
Experimental Protocol: Potentiometric Titration
Instrumentation: Calibrated automated titrator with a pH electrode (e.g., Metrohm Titrando).
Calibration: Calibrate the pH electrode using standard buffers at pH 4, 7, and 10 immediately before use.[6]
Sample Preparation: Accurately weigh ~2-3 mg of the compound and dissolve in ~20 mL of a 0.15 M KCl solution to maintain constant ionic strength.[6] Small amounts of a co-solvent like methanol may be used if solubility is poor, but results must be corrected.
Titration:
Purge the solution with nitrogen to remove dissolved CO₂.[6]
Make the solution acidic (to ~pH 2) with 0.1 M HCl to ensure the amine is fully protonated.
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
Record the pH after each addition, allowing the reading to stabilize.
Data Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[8]
Figure 2. Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP and LogD)
Causality & Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of absorption, membrane permeability, and metabolic clearance.[9] It is measured as the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD for all species at a specific pH).[10] The shake-flask method is the "gold standard" for this measurement.[11]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.[12]
Sample Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
Partitioning:
In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
Spike in 10 µL of the 10 mM DMSO stock solution (final nominal concentration: 50 µM).
Shake the vial vigorously for 1-2 hours at room temperature to allow equilibrium to be reached.[11]
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.
Quantification:
Carefully remove an aliquot from both the n-octanol and the aqueous (PBS) layer.
Quantify the concentration of the compound in each phase using a validated LC-MS/MS method against a standard curve.[]
Calculation: Calculate LogD₇.₄ using the formula:
LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )[10]
Aqueous Solubility
Causality & Importance: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and unreliable in-vitro assay results.[14][15] Kinetic solubility is often measured in early discovery as a high-throughput surrogate for the more time-consuming thermodynamic solubility.[16]
Experimental Protocol: Kinetic Solubility in PBS (Shake-Flask Method)
Rationale: This method determines the concentration of a compound in a saturated aqueous solution that is approached from a supersaturated state (by adding a DMSO stock), mimicking conditions in many high-throughput screening assays.[17]
Sample Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
Assay:
Dispense 98 µL of PBS (pH 7.4) into the wells of a 96-well plate.
Add 2 µL of the 10 mM DMSO stock solution to the PBS (final DMSO concentration: 2%; maximum theoretical compound concentration: 200 µM).[17]
Seal the plate and shake at room temperature for 2 hours.[14]
Separation: Use a filter plate (e.g., Millipore MultiScreen) to separate any precipitated solid from the saturated solution.[17]
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared in 2% DMSO/PBS.[15]
Reporting: The result is reported in µM or µg/mL.
Chemical Stability (Forced Degradation)
Causality & Importance: Forced degradation studies, or stress testing, are used to identify likely degradation products and establish the intrinsic stability of a molecule.[18] This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[19] The ICH Q1A(R2) guideline recommends exploring degradation under hydrolytic, oxidative, and photolytic conditions.[20]
Experimental Protocol: Forced Degradation
Objective: To achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are formed at a sufficient level for detection without completely destroying the molecule.[20]
Stock Solution: Prepare a 1 mg/mL solution of the compound in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2, 8, and 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2, 8, and 24 hours.
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 8, and 24 hours.
Photolytic: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Thermal: Heat the solid compound at 80°C for 24 hours.
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the stressed samples by the purity HPLC-UV method described in section 3.2.
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage of parent compound remaining and note the retention times and peak areas of any new impurity peaks.
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Abstract This technical guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. As this molecule is not extensively docum...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. As this molecule is not extensively documented in publicly available literature, this document serves as an expert-driven, methodological whitepaper. It is designed for researchers, scientists, and drug development professionals to systematically investigate and elucidate the compound's potential mechanism of action. By deconstructing its chemical architecture—a combination of a strained azetidine ring, a biologically active thiophene moiety, and a reactive primary amine—we propose a series of testable hypotheses.[1][2] This guide details a logical cascade of in vitro experiments, from initial phenotypic screening to specific target deconvolution assays, to rigorously assess its potential anticancer and antimicrobial activities. Each protocol is presented with an emphasis on scientific causality and self-validating experimental design, providing a robust roadmap for discovery.
Introduction: Deconstructing a Novel Chemical Entity
The molecule 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine represents a confluence of privileged structural motifs in medicinal chemistry.[1][2] A thorough understanding of its potential biological activity begins with an analysis of its constituent parts:
The Azetidine Scaffold: This four-membered, nitrogen-containing heterocycle is increasingly utilized in drug discovery.[2][3] Its inherent ring strain and sp3-rich character can confer unique conformational rigidity, leading to improved metabolic stability and potent interactions with biological targets.[2][4] Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and central nervous system modulation.[2][5]
The Thiophene Ring: As a five-membered aromatic heterocycle containing sulfur, thiophene is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit diverse biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][6] The presence of a bromine atom can further modulate the electronic properties of the ring, potentially enhancing binding affinity or altering metabolic pathways.
The Azetidin-3-amine Moiety: The primary amine at the 3-position is a critical functional group. It can act as a hydrogen bond donor and acceptor, or as a basic center, making it a key feature for molecular recognition by enzymes and receptors.
Based on this structural analysis, we hypothesize that 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine possesses therapeutic potential, most plausibly in the realms of oncology and infectious diseases. The following guide outlines a systematic approach to test these hypotheses.
Proposed Investigative Workflow
A logical, phased approach is essential to efficiently characterize a novel compound. We propose a tiered screening cascade designed to first identify a biological effect and then progressively narrow down the mechanism of action.
Caption: Workflow for elucidating the anticancer mechanism.
Protocol: Caspase-3/7 Activation Assay
Causality: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides a direct and quantifiable indicator of apoptosis induction.
[7]
Cell Treatment: Plate a sensitive cancer cell line (e.g., HCT116) in a 96-well white-walled plate. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.
Incubation: Incubate at room temperature for 1-2 hours.
Luminescence Measurement: Measure luminescence using a plate reader. An increase in luminescence relative to the vehicle control indicates caspase activation and apoptosis.
Protocol: Cell Cycle Analysis via Flow Cytometry
Causality: Many cytotoxic agents function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing. Propidium iodide (PI) stains DNA, and the amount of fluorescence is proportional to the DNA content, allowing for quantification of cells in each phase.
Cell Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for 24 hours.
Cell Harvest: Harvest cells via trypsinization and wash with PBS.
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
Staining: Wash the fixed cells and resuspend in a PI/RNase staining buffer.
Flow Cytometry: Analyze the samples on a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest at that checkpoint.
Investigating an Antimicrobial Mechanism
If the compound shows potent antimicrobial activity, it is critical to determine if it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Furthermore, given that other azetidines target cell wall synthesis in bacteria like Mycobacterium tuberculosis, this is a primary hypothesis to investigate.
[5]
Protocol: Time-Kill Kinetic Assay
Causality: This assay differentiates between bactericidal and bacteriostatic effects by measuring the rate of bacterial killing over time.
Culture Preparation: Prepare a logarithmic phase culture of the target bacterium (e.g., S. aureus) in broth.
Treatment: Add the test compound at concentrations of 1x, 2x, and 4x the MIC. Include a no-drug growth control.
Sampling: At various time points (0, 2, 4, 8, 24 hours), remove aliquots from each culture.
Plating and Counting: Perform serial dilutions of the aliquots and plate them on agar. After incubation, count the number of colony-forming units (CFUs).
Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is defined as a bactericidal effect.
Phase 3: Advanced Target Deconvolution
Should the preceding assays point towards a specific pathway (e.g., kinase-mediated apoptosis), the final phase involves identifying the direct molecular target(s). This is a complex undertaking that often requires a combination of approaches.
Target-Based Screening: If a pathway is implicated (e.g., cell signaling), the compound can be screened against a panel of relevant targets. For instance, a commercial kinase profiling service can test the compound's inhibitory activity against hundreds of different kinases to identify potential hits.
Omics Approaches: Unbiased methods like transcriptomics (RNA-seq) or proteomics can reveal which genes or proteins are differentially expressed or modified after compound treatment, providing clues to the affected pathways and potential targets.
[8][7]* Chemical Proteomics: Techniques like affinity chromatography, where the compound is immobilized and used to "pull down" its binding partners from cell lysates, can directly identify protein targets.
Conclusion
The compound 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine holds significant promise as a bioactive molecule due to its unique chemical architecture. While its precise mechanism of action is currently unknown, the systematic, in-depth in vitro guide presented here provides a robust and scientifically rigorous pathway for its characterization. By progressing from broad phenotypic screens to specific mechanism-of-action studies and finally to target deconvolution, researchers can efficiently and effectively unveil the therapeutic potential of this novel entity. The causality-driven experimental design and inclusion of self-validating controls at each step ensure the generation of high-quality, trustworthy data, paving the way for future preclinical development.
References
Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC. (n.d.).
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022, December 1).
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023, July 31).
De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC. (n.d.).
Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018, March 7).
Screening for Bioactive Azetidine Compounds: A Technical Guide - Benchchem. (n.d.).
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Editorial: Novel compounds from chemistry to druggable candidates - PMC. (2024, September 17).
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Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25).
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
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Synthesis, Characterization and in vitro Antimicrobial Screening of Some Novel Series of2-Azetidinone Derivatives Integrated with Quinoline, Pyrazole and Benzofuran Moieties - ResearchGate. (2025, June 26).
A Technical Guide to the Determination of Crystal Structure and 3D Conformation of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine for Drug Discovery Applications
Preamble: The Structural Imperative in Modern Drug Discovery In the landscape of contemporary drug development, a molecule's three-dimensional (3D) architecture is a critical determinant of its biological activity, physi...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, a molecule's three-dimensional (3D) architecture is a critical determinant of its biological activity, physicochemical properties, and ultimately, its therapeutic potential. The precise arrangement of atoms in space, known as the 3D conformation, and the ordered packing of molecules in a solid state, or crystal structure, govern interactions with biological targets, solubility, stability, and bioavailability.[1][2] For researchers and scientists in drug development, a comprehensive understanding of a compound's structural biology is not merely academic; it is a cornerstone of rational drug design and lead optimization.[3]
This guide provides an in-depth technical overview of the methodologies used to elucidate the crystal structure and 3D conformation of the novel small molecule, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. This compound, featuring a substituted thiophene ring linked to an azetidine core, presents a compelling case study due to the conformational flexibility of the azetidine ring and the potential for diverse intermolecular interactions mediated by the bromine and amine functionalities. The protocols and insights presented herein are designed to be a practical resource for professionals engaged in the multifaceted process of drug discovery.
Part I: Experimental Elucidation of the Crystal Structure via Single-Crystal X-ray Diffraction
The gold standard for unambiguously determining the 3D structure of a molecule is single-crystal X-ray diffraction.[4][5] This powerful analytical technique provides high-resolution data on atomic positions, bond lengths, bond angles, and intermolecular interactions within a crystalline lattice.[6]
Synthesis and Purification: The Foundation of Quality Crystallography
The journey to a crystal structure begins with the synthesis of the target compound, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. A potential synthetic route involves the reductive amination of 4-bromothiophene-2-carbaldehyde with azetidin-3-amine.
Following synthesis, rigorous purification is paramount. The presence of impurities can inhibit crystal growth or lead to poorly ordered crystals, rendering them unsuitable for diffraction experiments. High-performance liquid chromatography (HPLC) is the preferred method for achieving the high degree of purity (>99%) required for successful crystallization.
The Art and Science of Crystallization
Crystallization is the process of inducing a transition from a disordered state (in solution) to a highly ordered, crystalline solid. For small molecules like our target compound, a variety of techniques can be employed. The choice of solvent is critical, as it must be one in which the compound has moderate solubility.
Experimental Protocol: Vapor Diffusion for Crystallization
Preparation of the Solution: Dissolve the purified 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine in a "good" solvent (e.g., methanol, ethanol) to near saturation.
Setting up the Crystallization Chamber: Place a small vial containing the solution into a larger, sealed chamber. The outer chamber contains a "poor" solvent (e.g., diethyl ether, hexane), in which the compound is sparingly soluble but the "good" solvent is miscible.
Incubation: Over time, the "poor" solvent vapor will slowly diffuse into the solution of the compound, gradually reducing its solubility. This slow change in solvent composition encourages the molecules to self-assemble into a well-ordered crystal lattice.
Monitoring: The chamber should be stored in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for determining a small molecule's crystal structure.
Data Collection: Illuminating the Crystal
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a diffractometer.[6][7] The crystal is then irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections). The intensity and position of these reflections are recorded as the crystal is rotated.
Parameter
Typical Value/Setting
Rationale
X-ray Source
Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)
Mo is standard for most organic compounds. Cu is used for absolute stereochemistry determination.[4]
Temperature
100 K (Cryogenic)
Reduces thermal motion of atoms, leading to higher quality diffraction data.
Detector
CCD or CMOS
Efficiently captures the diffraction pattern.
Data Collection Strategy
Omega (ω) scans
Rotates the crystal to collect a complete dataset of reflections.
Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure. The primary challenge is the "phase problem," where the phase information for each reflection is lost during the experiment.[7] For small molecules, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map.
From this map, an initial molecular model is built. This model is then refined against the experimental data using a least-squares algorithm. The refinement process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor (residual factor); an R-factor below 5% is generally considered excellent for small molecule structures.
Part II: In-Silico Analysis of 3D Conformation
While X-ray crystallography provides a snapshot of the molecule in the solid state, computational methods are invaluable for exploring the full range of accessible conformations in a solution or biological environment.[8] The 3D conformation of a molecule significantly influences its interaction with protein targets.[2]
Conformational Searching: Exploring the Energy Landscape
Conformational analysis begins with a 2D representation of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, which is then converted into an initial 3D structure. A systematic or stochastic conformational search is then performed to identify low-energy conformers. This involves rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation using a molecular mechanics force field.
Key Rotatable Bonds in 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine:
The C-C bond connecting the thiophene ring and the methylene bridge.
The C-N bond connecting the methylene bridge and the azetidine ring.
Protocol for Computational Conformational Analysis
2D to 3D Conversion: Use a cheminformatics toolkit like RDKit to generate an initial 3D structure from the SMILES string (NC1CN(C1)Cc1sccc1Br).
Conformational Search: Employ a conformational search algorithm, such as a systematic search for a small number of rotatable bonds or a more efficient method like the BCL::Conf, which uses a fragment-based rotamer library derived from experimental data.[9]
Energy Minimization: Each generated conformer is subjected to energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric clashes and find the nearest local energy minimum.
Clustering and Analysis: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique low-energy conformations.
Caption: A typical workflow for computational conformational analysis of a small molecule.
Quantum Mechanical Refinement
For a more accurate determination of the relative energies of the most stable conformers, single-point energy calculations or geometry optimizations can be performed using quantum mechanical methods, such as Density Functional Theory (DFT). This provides a more rigorous assessment of the conformational energy landscape.
Method
Basis Set
Purpose
DFT (e.g., B3LYP)
6-31G* or higher
Accurate calculation of conformer energies and geometries.
Part III: Integration of Experimental and Computational Data
The true power of structural analysis lies in the synergy between experimental and computational data. The crystal structure provides an experimentally validated, low-energy conformation. This can be used as a benchmark to validate the computational force field and methodology.
Conversely, computational analysis provides insight into the dynamic behavior of the molecule in solution, revealing other accessible conformations that may be relevant for binding to a biological target. The bioactive conformation is not always the lowest energy conformation found in the crystal structure.
Conclusion
The elucidation of the crystal structure and 3D conformational landscape of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a critical step in its development as a potential therapeutic agent. Single-crystal X-ray diffraction offers an unambiguous determination of its solid-state structure, while computational modeling provides a comprehensive understanding of its conformational flexibility. Together, these approaches provide the detailed structural insights necessary for structure-based drug design, enabling the optimization of this molecule's interactions with its biological target and ultimately accelerating its path through the drug discovery pipeline.
References
Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS Intern
Zhanghua Dryer - The Importance of Crystallization in Pharmaceutical Manufacturing. (URL: )
Encyclopedia.pub - Relevance of Crystal Forms in the Pharmaceutical Field. (URL: )
PMC - 3D Conformational Generative Models for Biological Structures Using Graph Information-Embedded Relative Coordin
Creative BioMart - X-ray Crystallography. (URL: )
PMC - The future of crystallography in drug discovery. (URL: )
PMC - The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
Meiler Lab - Small Molecule Conformation Gener
EurekAlert! - Figuring out the 3-D shape of molecules with a push of a button. (URL: )
The University of Queensland - Small molecule X-ray crystallography. (URL: )
ACS Publications - Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (URL: )
Excillum - Small molecule crystallography. (URL: )
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Rigaku - What Is Small Molecule Crystal Structure Analysis?. (URL: )
An In-Depth Technical Guide to the Preclinical Safety Evaluation of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Abstract This technical guide provides a comprehensive framework for assessing the toxicity and safety profile of the novel chemical entity, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. In the absence of specific to...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for assessing the toxicity and safety profile of the novel chemical entity, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. In the absence of specific toxicological data for this compound, this document outlines a predictive and methodological approach, grounded in established regulatory guidelines and modern toxicological science. It is designed for researchers, scientists, and drug development professionals to establish a robust preclinical safety package. The guide details a tiered strategy encompassing in silico prediction, in vitro assays, and in vivo studies, explaining the scientific rationale behind each experimental choice. Detailed protocols, data interpretation guidance, and visual workflows are provided to ensure both scientific integrity and practical applicability.
Introduction: The Imperative for a Proactive Safety Assessment
The compound 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a novel molecule with potential therapeutic applications. As with any new chemical entity (NCE) destined for human use, a rigorous and comprehensive evaluation of its safety profile is not merely a regulatory requirement but a fundamental scientific and ethical obligation. The primary objective of a preclinical safety program is to identify potential hazards, characterize dose-response relationships for adverse effects, and establish a safe starting dose for first-in-human clinical trials.[1][2]
This guide will use 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine as a case study to delineate a logical, tiered approach to toxicity testing. This strategy begins with low-cost, high-throughput computational and in vitro methods to identify potential liabilities early, followed by more complex in vivo studies to understand systemic effects.
Structural Considerations and Potential Toxicological Alerts
The chemical structure of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine contains several moieties that warrant consideration from a toxicological perspective:
Thiophene Ring: Thiophene derivatives are common in pharmaceuticals and other commercial products.[3][4] While many are safe, the thiophene ring can be a structural alert, as its metabolism, sometimes mediated by cytochrome P450 enzymes, can lead to reactive intermediates.[3]
Aminothiophene Substructure: Some aminothiophene derivatives have been investigated for potential genotoxic and carcinogenic effects, although results can be highly structure-dependent.[3][5]
Azetidine Ring: This four-membered heterocyclic ring is a feature in some approved drugs. Its toxicological profile is generally considered favorable, but its influence on the overall properties of the molecule must be assessed.
Bromine Atom: The presence of a halogen can influence the metabolic profile and reactivity of the molecule.
Given these structural features, a thorough investigation into metabolism-dependent toxicity and genotoxicity is particularly critical.
A Tiered Approach to Preclinical Safety Evaluation
A progressive, tiered approach to safety assessment is the most efficient and ethical strategy. It allows for early decision-making, resource optimization, and adherence to the 3Rs principle (Replacement, Reduction, and Refinement of animal use).[6]
Caption: Tiered approach to preclinical safety evaluation.
Tier 1: Early Assessment and Prediction
In Silico (Computational) Toxicity Prediction
Before commencing wet-lab experiments, computational methods provide a rapid and cost-effective initial screen.[7] These tools use a compound's chemical structure to predict its potential toxicological properties based on vast datasets of known toxicants.[8]
Core Objective: To identify potential toxicological liabilities early, prioritize compounds for synthesis and testing, and guide the design of subsequent in vitro and in vivo studies.[9]
Methodology:
Quantitative Structure-Activity Relationship (QSAR) Models: These models statistically correlate chemical structures with biological activities, including toxicity.[6][10][11] For 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, QSAR models can predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.[10]
Structural Alerts Analysis: This involves scanning the molecule for specific chemical substructures known to be associated with toxicity (e.g., potential for DNA reactivity or metabolic activation to reactive species).
Data Presentation:
Predicted Endpoint
Model/Tool Used
Prediction Outcome
Confidence Level
Mutagenicity (Ames)
(Example: Derek Nexus)
Equivocal/Positive
Medium
Carcinogenicity
(Example: Lhasa Carcinogenicity Database)
No structural alert
High
Hepatotoxicity
(Example: DILIrank)
Low Concern
Low
hERG Inhibition
(Example: admetSAR)
Potential Inhibitor
Medium
This table presents hypothetical data for illustrative purposes.
Tier 2: In Vitro Toxicity Assessment
In vitro assays are essential for providing experimental data on the compound's effects at a cellular level, reducing the reliance on animal testing.
Cytotoxicity Assays
Core Objective: To determine the concentration at which the compound causes cell death, providing a preliminary indication of its potency and a basis for dose selection in subsequent, more complex assays.
Recommended Assays:
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[12] Metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[12][13]
Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, which occurs when the cell membrane is compromised.[14][15] This is a marker of cell lysis and cytotoxicity.[16]
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
Compound Treatment: Prepare serial dilutions of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[12][18]
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[17]
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12][13]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Genotoxicity Testing Battery
Core Objective: To assess the potential of the compound to cause genetic damage, a key concern for long-term health effects such as cancer. Regulatory agencies typically require a battery of tests covering different genotoxic endpoints.
Caption: Standard in vitro genotoxicity testing workflow.
1. Bacterial Reverse Mutation (Ames) Test (OECD 471):
This assay is the most widely used initial screen for mutagenic potential. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[19] The test determines if the compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[19] The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[20]
2. In Vitro Mammalian Cell Micronucleus Test (OECD 487):
This test detects damage to chromosomes.[21][22] It identifies small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division.[23][24] The presence of micronuclei indicates that a chromosome fragment or a whole chromosome was not incorporated into the daughter nuclei during mitosis, signifying a clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) event.[21][22] This assay is also conducted with and without metabolic activation.[23]
In Vitro Safety Pharmacology: hERG Assay
Core Objective: To assess the potential of the compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes. This is a critical safety screen for all new drug candidates.
Methodology: The standard method is a patch-clamp electrophysiology study using mammalian cells (e.g., HEK293) that are stably transfected to express the hERG channel. This technique directly measures the flow of ions through the channel in the presence of varying concentrations of the test compound.
Tier 3: In Vivo Systemic Evaluation
If the in vitro data does not reveal significant liabilities, the next tier involves studies in living organisms to understand the compound's effects on a whole biological system.
Acute Oral Toxicity (OECD 425)
Core Objective: To determine the short-term toxicity of a single, high dose of the substance and to estimate its median lethal dose (LD50).[25] This information is crucial for hazard classification and for selecting dose levels for repeat-dose studies.[25]
Methodology: Up-and-Down Procedure (UDP)
The UDP is a sequential dosing method that minimizes the number of animals required.[25][26] Typically performed in female rats, the procedure is as follows:[27]
A single animal is dosed at a level just below the best estimate of the LD50.
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
This process continues sequentially until stopping criteria are met.[28]
Animals are observed for a total of 14 days for signs of toxicity and mortality.[27][28]
A limit test at 2000 mg/kg can be performed if the substance is expected to have low toxicity.[26][29]
Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)
Core Objective: To provide information on the potential health hazards from repeated exposure over a 28-day period.[30][31] This study helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL), which is critical for risk assessment.[30]
Animal Model: Typically performed in rodents (e.g., Wistar or Sprague-Dawley rats).
Group Design: At least three dose groups and a concurrent control group are used, with 10 animals per sex per group (5 males, 5 females).[30] The highest dose should induce some toxic effects but not significant lethality.[30]
Dosing: The compound is administered orally (e.g., by gavage) daily for 28 days.[30]
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis.[33]
Pathology: At termination, all animals undergo a full necropsy. Organs are weighed, and a comprehensive list of tissues from the control and high-dose groups are preserved for histopathological examination.[30]
Recovery Group: A satellite group may be included at the high dose and control levels and kept for an additional 14 days without treatment to assess the reversibility of any observed toxic effects.[30]
Tier 4: Comprehensive Safety and IND-Enabling Studies
Safety Pharmacology Core Battery (ICH S7A)
Core Objective: To investigate the effects of the compound on vital organ functions, specifically the central nervous, cardiovascular, and respiratory systems.[1][2][34] These studies are a regulatory requirement before first-in-human trials.[2]
Central Nervous System (CNS): Effects on behavior, coordination, and motor activity are assessed, often using a Functional Observational Battery (FOB) or Irwin test in rodents.[35][36]
Cardiovascular System: In vivo studies, often using telemetry in conscious, unrestrained animals (e.g., dogs or non-human primates), monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.[36]
Respiratory System: Effects on respiratory rate, tidal volume, and hemoglobin oxygen saturation are typically measured using whole-body plethysmography in rodents.[2]
Data Integration and Risk Assessment
The culmination of this comprehensive testing program is the integration of all data—from in silico predictions to in vivo outcomes. This holistic analysis allows for a thorough risk assessment. Key questions to be answered include:
What are the primary target organs of toxicity?
Are the adverse effects reversible?
Is there a concern for genotoxicity or carcinogenicity?
What is the margin of safety between the NOAEL in animals and the proposed therapeutic dose in humans?
The answers to these questions will form the basis of the safety narrative in the Investigational New Drug (IND) application and will be paramount in designing safe and ethical clinical trials.
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Pharmacokinetic Profiling of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine Derivatives: A Technical Guide for Preclinical Development
Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties is inextricably linked to rational structural design. The scaffold 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ami...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties is inextricably linked to rational structural design. The scaffold 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine represents a highly engineered chemotype that merges the conformational rigidity of a saturated four-membered heterocycle with the lipophilic and electronic tuning of a halogenated bioisostere.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, metabolic liabilities, and in vivo pharmacokinetic behavior of this scaffold. By dissecting the causality behind its structural components—specifically the azetidine core and the brominated thiophene ring—we establish a predictive framework for its behavior in preclinical development.
Structural Rationale & Physicochemical Profiling
The pharmacokinetic viability of a molecule is dictated by its structural micro-environments. This specific derivative employs two highly strategic motifs:
The Azetidin-3-amine Core
The azetidine ring has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery . Its integration provides a basic primary amine (pKa ~8.8) that ensures protonation at physiological pH, driving aqueous solubility. Compared to larger heterocycles like piperidine, the high ring strain and sp3-rich character of azetidine lower the overall lipophilicity (LogD) while restricting conformational freedom. This rigidity reduces the entropic penalty upon target binding and inherently protects the nitrogen from rapid N-dealkylation, a common metabolic soft spot 1.
The 4-Bromothiophen-2-yl Motif
Thiophene is a classic bioisostere for benzene, but it carries known metabolic liabilities. The strategic placement of a bromine atom at the 4-position serves two distinct pharmacokinetic purposes:
Halogen Bonding (σ-hole): Bromine features an anisotropic distribution of electron density, creating a positively polarized σ-hole. This allows for highly directional, non-covalent halogen bonding with electron-donating residues in target proteins or plasma transport proteins, which can significantly extend the drug's half-life in systemic circulation 2.
Metabolic Shielding: The bulk (van der Waals radius ~1.85 Å) and electronegativity of the bromine atom sterically and electronically shield the thiophene ring from rapid oxidative degradation, a concept explored further in Section 3.
Table 1: Summary of Physicochemical & In Vitro ADME Properties
Parameter
Value
Pharmacokinetic Implication
Molecular Weight
247.15 g/mol
Optimal for passive diffusion and oral bioavailability.
cLogP / LogD (pH 7.4)
2.4 / 1.1
Balanced lipophilicity; high aqueous solubility with moderate membrane partitioning.
pKa (Amine)
8.8
Protonated in the GI tract; requires active transport or paracellular transit.
Caco-2 Permeability (
Papp
)
14.5×10−6
cm/s
Moderate to high intestinal absorption; low efflux ratio (< 2.0).
Plasma Protein Binding
78%
Moderate free fraction (
fu
= 0.22) available for target engagement.
Metabolic Biotransformation & CYP450 Liabilities
Unsubstituted thiophenes are notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidation, specifically by CYP3A4 and CYP2D6. This oxidation typically proceeds via two pathways: S-oxidation (yielding a reactive sulfoxide) or epoxidation (yielding a reactive epoxide) 3. These electrophilic intermediates can covalently bind to the CYP heme center, causing mechanism-based inactivation (MBI), or deplete intracellular glutathione (GSH), leading to hepatotoxicity 4.
By introducing the 4-bromo substituent, the electron density of the thiophene ring is withdrawn, making the sulfur atom a poorer substrate for S-oxidation. Furthermore, the steric bulk of the bromine atom physically occludes the 4,5-double bond, significantly raising the activation energy required for epoxidation. The primary metabolic clearance route is thereby shifted toward the N-dealkylation of the methyl linker.
Caption: CYP450-mediated biotransformation pathways of the bromothiophene-azetidine scaffold.
In Vivo Pharmacokinetics
The structural mitigations designed into the 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine scaffold translate to a robust in vivo PK profile. The compound demonstrates moderate clearance (CL) and a volume of distribution (
Vdss
) that exceeds total body water, indicating excellent tissue penetration driven by the basic amine and lipophilic bromothiophene.
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
PK Parameter
Intravenous (IV) - 2 mg/kg
Oral (PO) - 10 mg/kg
Cmax
(ng/mL)
N/A
845 ± 62
Tmax
(h)
N/A
1.5
Clearance (mL/min/kg)
28.4
N/A
Vdss
(L/kg)
2.6
N/A
Half-life (
t1/2
, h)
2.8
3.4
Bioavailability (
F
, %)
-
48%
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the PK data for this chemotype. The causality of each reagent and step is explicitly defined.
Caption: Step-by-step in vivo pharmacokinetic screening and quantification workflow.
Protocol A: Human Liver Microsomal (HLM) Stability Assay
Purpose: To determine the intrinsic clearance (
CLint
) and assess the metabolic stability of the compound.
Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Rationale: The pH 7.4 buffer mimics physiological conditions, maintaining the structural integrity of the CYP enzymes.
Cofactor Addition: Add
MgCl2
(3.3 mM) to the mixture. Rationale: Magnesium acts as an essential cofactor for the electron transfer chain from NADPH to the CYP450 heme iron.
Compound Spiking: Spike the test compound to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% v/v. Rationale: Higher DMSO concentrations can competitively inhibit CYP3A4 activity, skewing clearance data.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM). Rationale: NADPH provides the reducing equivalents necessary for CYP450-mediated oxidation.
Serial Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL labetalol (Internal Standard). Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction. The internal standard normalizes variations in LC-MS/MS ionization efficiency.
Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life and
CLint
.
Purpose: To quantify the formation of toxic thiophene epoxides or S-oxides.
Incubation Setup: Follow steps 1-3 from Protocol A, but supplement the reaction mixture with 5 mM reduced Glutathione (GSH). Rationale: GSH acts as a highly nucleophilic "trap." If the bromothiophene ring undergoes S-oxidation, the reactive electrophile will covalently bind to GSH rather than destroying the CYP enzyme.
Extended Incubation: Incubate for 60 minutes at 37°C.
Quenching & Scanning: Quench with cold acetonitrile. Analyze the supernatant using LC-MS/MS in neutral loss scan mode (loss of 129 Da, characteristic of the
γ
-glutamyl moiety of GSH). Rationale: This specific mass spectrometry mode selectively flags any parent molecule that has increased in mass by +305 Da (addition of GSH), confirming the presence and exact structure of the reactive intermediate.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, National Institutes of Health (NIH). Available at:[Link]
Key contemporary considerations for halogens in drug discovery. PMC, National Institutes of Health (NIH). Available at:[Link]
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]
Inactivation of Cytochrome P450 (P450) 3A4 but not P450 3A5 by OSI-930, a Thiophene-Containing Anticancer Drug. PMC, National Institutes of Health (NIH). Available at:[Link]
An In-depth Technical Guide to 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorpora...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the azetidine ring and substituted thiophenes have emerged as "privileged scaffolds" due to their unique and advantageous properties. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a degree of conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] Their sp3-rich character is also a desirable trait in modern drug design, moving away from the "flat" structures of many traditional pharmaceuticals.[1] Thiophene rings, as bioisosteres of benzene, are prevalent in numerous approved drugs, and their substitution patterns allow for fine-tuning of electronic and lipophilic properties. The specific compound of interest, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, represents a confluence of these two key structural motifs, suggesting its potential as a valuable building block in the synthesis of novel therapeutic agents. This guide provides a detailed analysis of its core physicochemical properties and discusses general synthetic strategies.
Core Physicochemical Properties: Molecular Weight and Exact Mass
The molecular formula for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is C₈H₁₁BrN₂S .
Molecular Weight (Average Mass): This is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundances.
Exact Mass (Monoisotopic Mass): This is calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry (HRMS) analysis, which is a cornerstone of modern analytical chemistry in drug discovery.
Based on the molecular formula, the calculated values are presented in the table below. It is important to note that while the molecular formula and, consequently, the molecular weight and exact mass are identical for the different regioisomers of bromothiophene (e.g., 4-bromo, 5-bromo), their chemical and biological properties may differ.
Property
Value
Molecular Formula
C₈H₁₁BrN₂S
Molecular Weight
247.16 g/mol
Exact Mass
245.98295 Da
Synthetic Pathways and Methodologies
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine would likely involve a multi-step sequence, leveraging established methodologies for the construction of substituted thiophenes and the functionalization of the azetidine ring. A plausible synthetic strategy would involve the preparation of a (4-bromothiophen-2-yl)methyl halide or a related electrophile, followed by its reaction with azetidin-3-amine or a protected precursor.
Synthesis of the 4-Bromothiophene Building Block
The synthesis of 4-brominated thiophenes can be challenging due to the preferential reactivity of the α-positions (2 and 5) of the thiophene ring.[3] However, several strategies have been developed to achieve regioselective bromination at the β-position (3 or 4). One common approach involves the protection of the α-positions, followed by bromination and subsequent deprotection. Alternatively, directed ortho-metalation strategies can be employed. A general approach to a key intermediate, 2-formyl-4-bromothiophene, is outlined below. This aldehyde can then be reduced to the corresponding alcohol and converted to a suitable leaving group for reaction with the azetidine component.
A potential synthetic route to a key precursor is illustrated in the following workflow diagram.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: General Procedure for N-Alkylation of Azetidin-3-amine
The final step in the proposed synthesis would be the N-alkylation of azetidin-3-amine. The following is a general, illustrative protocol for such a reaction.
Reactant Preparation: Dissolve azetidin-3-amine (or a suitable N-protected derivative) (1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents), to the reaction mixture.
Electrophile Addition: Slowly add a solution of the (4-bromothiophen-2-yl)methyl halide (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine.
Conclusion
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a compound of significant interest for medicinal chemistry, combining the beneficial properties of both the azetidine and bromothiophene scaffolds. While direct experimental data for this specific isomer is scarce, its fundamental physicochemical properties can be reliably calculated from its molecular formula. The synthetic strategies outlined in this guide, based on established organic chemistry principles, provide a clear path for its preparation. As the demand for novel, three-dimensional molecular architectures in drug discovery continues to grow, compounds such as this will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link][1]
A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. [Link]
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
Whitepaper: Determining the Aqueous pKa of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and ph...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate. It governs fundamental properties including aqueous solubility, membrane permeability, target binding affinity, and metabolic stability.[1][2][3] This guide provides a comprehensive framework for determining the pKa of the novel heterocyclic amine, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. As no experimentally determined value for this specific molecule is publicly available, this document outlines a multi-faceted approach, combining predictive computational methods with gold-standard experimental protocols. We will analyze the molecule's structure to identify its ionizable centers, provide a scientifically reasoned pKa estimation based on analogous fragments, detail methodologies for precise in silico prediction, and present robust protocols for experimental validation.
The Central Role of pKa in Drug Development
In pharmaceutical sciences, it is estimated that approximately 95% of all drug molecules possess ionizable functional groups.[1] The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. This equilibrium is paramount as it directly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound.[1][4]
Solubility & Dissolution: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution at the site of administration.
Permeability: The neutral form is typically more lipophilic and thus more capable of passively diffusing across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
Target Engagement: The charge state of a molecule is often critical for forming ionic interactions (salt bridges) with amino acid residues in the target protein's binding pocket, a key determinant of potency and selectivity.[5]
Therefore, an accurate understanding and determination of a compound's pKa is not merely an academic exercise but a foundational pillar of rational drug design and lead optimization.[2][3]
Structural Analysis and pKa Estimation
The target molecule, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, possesses two nitrogen atoms that are potential sites of protonation in an aqueous environment: the tertiary amine within the azetidine ring (N-1) and the primary amine substituent at the 3-position.
Primary Amine (Azetidin-3-amine): This exocyclic primary amine is expected to be the more basic and physiologically relevant ionizable center. Its protonation state will be the primary determinant of the molecule's charge at physiological pH (~7.4).
Tertiary Amine (Azetidine Ring): The N-1 nitrogen is part of a strained four-membered ring. The (4-bromothiophen-2-yl)methyl group attached to it exerts a significant electron-withdrawing inductive effect, which will substantially decrease the basicity of this nitrogen.
Given these structural features, we can provide a reasoned estimation of the pKa by examining the values of its core fragments.
This analogue demonstrates the pKa-lowering effect of an N-1 substituent with electron-withdrawing character. The bromothiophene group is expected to have a similar, if not stronger, effect.
Estimated pKa: Based on the pKa-lowering effect of the N-1 (4-bromothiophen-2-yl)methyl substituent, the pKa of the primary amino group in the target molecule is estimated to be in the range of 8.5 to 9.5 . This value suggests that at physiological pH (7.4), the molecule will exist as a significant fraction of both the protonated (cationic) and neutral species, a common feature of many CNS-active and orally bioavailable drugs. This remains an estimate that requires robust computational and experimental verification.
Computational Prediction of pKa
When experimental data is unavailable, in silico methods provide a rapid and cost-effective means of pKa prediction, crucial for screening large libraries of compounds.[1] These methods range from first-principles quantum mechanical calculations to empirical data-driven models.
Method
Principle
Typical Accuracy (RMSE)
Key Considerations
Quantum Mechanics (QM)
Calculates the Gibbs free energy change (ΔG) of the protonation reaction using methods like Density Functional Theory (DFT) with a continuum solvation model (e.g., SMD, PCM).[9][10][11]
Computationally intensive but highly generalizable to novel scaffolds as it relies on physics, not prior experimental data.[10]
QSPR / Machine Learning
Uses mathematical functions and machine learning algorithms trained on large databases of experimental pKa values to correlate molecular descriptors (e.g., partial charges, topology) with ionization constants.[1][4]
Very fast and effective for "drug-like" molecules well-represented in the training data.[10] May be less accurate for novel or exotic functional groups.
Linear Free Energy (LFER)
An empirical approach that uses the known pKa of a parent molecule and applies corrections based on Hammett-type substituent parameters.[1]
Variable
Limited by the availability of parameters for the specific substituents and scaffold .
Diagram: General pKa Determination Workflow
The following diagram illustrates the strategic workflow for determining the pKa of a novel compound.
Caption: A dual-pathway approach for pKa determination.
Experimental Determination Protocols
Experimental validation is the definitive step for ascertaining an accurate pKa value. Potentiometric titration is the most direct and widely accepted "gold standard" method.
Protocol: pKa Determination by Potentiometric Titration
This protocol is a self-validating system designed for the precise determination of the pKa of a basic compound like the target molecule.[12]
Objective: To measure the pH of a solution of the analyte as a function of the volume of a strong acid titrant added, and to determine the pKa from the resulting titration curve.
Potassium Chloride (KCl) for ionic strength adjustment
High-purity water (Type I)
Calibrated pH meter with a combination glass electrode
Automatic titrator or manual burette (Class A)
Magnetic stirrer and stir bar
Temperature probe
Step-by-Step Methodology:
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[12]
Sample Preparation:
Accurately weigh and dissolve a precise amount of the API in high-purity water to create a sample solution of known concentration (e.g., 20 mL of a 1 mM solution).[12]
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and ensures stable electrode readings.[12]
Place the solution in a jacketed beaker to maintain a constant temperature.
Initial pH Adjustment: As the analyte is a base, first titrate the solution with 0.1 M NaOH to a high pH (e.g., pH 11-12) to ensure the analyte is fully in its neutral, deprotonated form. This step provides a complete titration curve.
Titration with Acid:
Immerse the calibrated pH electrode and temperature probe into the stirred sample solution.
Begin titrating with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments.
Record the pH reading after each addition, allowing the reading to stabilize. Use smaller volume increments near the equivalence point where the pH changes most rapidly.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point), often found by calculating the first derivative (dpH/dV).
The pKa is equal to the pH at the half-equivalence point (Veq/2).[12] At this point, the concentrations of the protonated (conjugate acid) and deprotonated (base) forms of the analyte are equal, according to the Henderson-Hasselbalch equation.
Diagram: Potentiometric Titration Workflow
Caption: Step-by-step workflow for pKa determination via potentiometry.
Alternative Experimental Methods
While potentiometry is standard, other techniques can be invaluable, especially for compounds with low solubility or overlapping pKa values.
UV-Visible Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra. A series of buffered solutions of known pH are prepared, and the absorbance is measured. The pKa is determined by plotting absorbance at a specific wavelength versus pH and fitting the data to a sigmoidal curve.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of atoms near an ionizable center are often sensitive to the protonation state. By monitoring the change in chemical shift of a specific nucleus (e.g., ¹H or ¹³C) as a function of pH, a titration curve can be generated to determine the pKa.[13] This method is particularly powerful for determining the pKa of individual sites in multiprotic molecules.[2]
Conclusion
The pKa of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a fundamental parameter essential for its development as a potential therapeutic agent. In the absence of direct experimental data, this guide establishes a clear and scientifically rigorous path forward. Structural analysis of analogous compounds leads to a reasoned pKa estimation of 8.5 to 9.5 for the primary amine, a hypothesis that strongly warrants verification. A comprehensive strategy employing both high-throughput computational predictions and definitive experimental validation via potentiometric titration will yield a precise and reliable pKa value. This integrated approach ensures a thorough understanding of the molecule's ionization behavior, enabling informed decisions in subsequent stages of drug discovery and development.
References
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
Tse, Y. L., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]
Abel, R. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. Retrieved from [Link]
Wagen, C. (2025). How to Predict pKa. Rowan Scientific. Retrieved from [Link]
Giménez, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]
Singh, S., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
Ahmet, I., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. University of East Anglia Research Repository. Retrieved from [Link]
ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
Ahmet, I., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. ACS Publications. Retrieved from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. Retrieved from [Link]
An In-depth Technical Guide to Receptor Binding Affinity Studies of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Abstract This guide provides a comprehensive technical overview of the methodologies employed to characterize the receptor binding affinity of the novel compound, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. The aze...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive technical overview of the methodologies employed to characterize the receptor binding affinity of the novel compound, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. The azetidine scaffold is a privileged structure in modern medicinal chemistry, known for imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] The incorporation of a bromothiophene moiety suggests potential interactions with a variety of biological targets, given the prevalence of thiophene derivatives in approved pharmaceuticals.[4][5][6][7] This document details the rationale behind the experimental design, provides step-by-step protocols for radioligand binding assays, and presents a framework for data analysis and interpretation, intended for researchers and scientists in the field of drug development.
Introduction: The Scientific Rationale
The pursuit of novel therapeutics often begins with the identification of small molecules that exhibit high affinity and selectivity for specific biological targets. The compound 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine integrates two key structural motifs: an azetidine ring and a brominated thiophene. Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of conformational rigidity and three-dimensionality, which can enhance binding to target receptors and improve metabolic stability.[8][9] Thiophene rings are bioisosteres of phenyl groups and are found in numerous drugs, where they can engage in various non-covalent interactions within protein binding pockets.[4][6] The bromine substituent provides a potential vector for further chemical modification or can influence binding through halogen bonding.
Given these structural features, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a compelling candidate for investigation against a panel of receptors, particularly G-protein coupled receptors (GPCRs), which are common targets for drugs containing these moieties.[4][8] Radioligand binding assays represent the gold standard for quantifying the interaction between a ligand and its receptor, providing essential data on affinity (Ki), which is a critical parameter in the lead optimization process.[10][11]
Core Principles of Radioligand Binding Assays
Radioligand binding assays are a sensitive and quantitative method for studying receptor-ligand interactions.[10] The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled ("cold") test compound, such as 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.[12][13]
There are two primary types of radioligand binding experiments that form the foundation of this guide:
Saturation Binding Assays: These experiments are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[14][15][16][17] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[18]
Competition (or Displacement) Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound for the receptor.[12] A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.[13]
Experimental Workflow and Design
A logical and well-controlled workflow is paramount for generating reliable and reproducible binding affinity data. The following diagram illustrates the key stages of the experimental process.
Caption: Experimental workflow for receptor binding affinity studies.
Detailed Methodologies
Materials and Reagents
Test Compound: 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (synthesized and purified in-house, >98% purity confirmed by HPLC and NMR).
Radioligand: A suitable high-affinity radioligand for the target receptor (e.g., [3H]-dopamine for dopamine receptors, [3H]-prazosin for α1-adrenergic receptors). Specific activity should be accurately known.[19]
Cell Lines: HEK293 or CHO cells stably expressing the human recombinant receptor of interest.
Cell Culture Media: DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for aqueous samples.
Unlabeled Competitor: A known high-affinity ligand for the target receptor to determine non-specific binding.
Step-by-Step Protocol: Competition Binding Assay
Membrane Preparation:
Culture cells expressing the target receptor to ~90% confluency.
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Dounce or polytron homogenizer.
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
Assay Setup:
Prepare serial dilutions of the test compound, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, in assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.
In a 96-well plate, add the following to each well in triplicate:
Total Binding: 25 µL of assay buffer, 25 µL of radioligand (at a concentration close to its Kd), and 50 µL of the membrane preparation.
Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled competitor (e.g., 10 µM), 25 µL of radioligand, and 50 µL of the membrane preparation.[20][21][22] The purpose of NSB is to measure the binding of the radioligand to non-receptor components.[23]
Test Compound: 25 µL of each dilution of the test compound, 25 µL of radioligand, and 50 µL of the membrane preparation.
Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. This time should be determined from preliminary kinetic binding experiments.[24]
Filtration and Washing:
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
Scintillation Counting:
Allow the filters to dry completely.
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis and Interpretation
Data Normalization and Curve Fitting
The raw data, in counts per minute (CPM), is first normalized. The average CPM from the non-specific binding wells is subtracted from all other wells to determine the specific binding. The specific binding in the absence of the test compound is set to 100%. The percentage of specific binding is then plotted against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.[12] The data is then fitted to a four-parameter logistic equation to determine the IC50 value.[25]
Calculation of the Inhibition Constant (Ki)
The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of the affinity of the test compound, the Ki value is calculated using the Cheng-Prusoff equation:[13][26][27]
Ki = IC50 / (1 + [L]/Kd)
Where:
Ki is the inhibition constant of the test compound.
IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[28]
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
The Cheng-Prusoff equation provides a more accurate measure of an inhibitor's affinity for its target.[29]
Hypothetical Binding Affinity Data
The following table summarizes hypothetical binding affinity data for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine against a panel of selected GPCRs.
Receptor Target
Radioligand
Kd of Radioligand (nM)
IC50 of Test Compound (nM)
Ki of Test Compound (nM)
Dopamine D2
[3H]-Spiperone
0.5
150
75
Serotonin 5-HT2A
[3H]-Ketanserin
1.2
85
38.6
Adrenergic α1A
[3H]-Prazosin
0.8
>10,000
>5,000
Histamine H1
[3H]-Pyrilamine
2.5
5,200
2,080
Visualization of a Relevant Signaling Pathway
To provide context for the potential downstream effects of receptor binding, the following diagram illustrates a canonical Gq-coupled GPCR signaling pathway, a common pathway for targets like the 5-HT2A receptor.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Synthesis Protocol for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Abstract
The functionalized diamine building block, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (CAS 1465666-11-8)[1], is a highly valuable scaffold in medicinal chemistry, offering a rigidified azetidine ring coupled with a halogenated thiophene for cross-coupling derivatization. This application note details a robust, two-step synthetic methodology to access this compound. The route leverages a highly selective reductive amination followed by an acid-mediated carbamate deprotection, optimized for high fidelity and scalable throughput.
Mechanistic Rationale and Route Design
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine requires the precise coupling of an amine to an aldehyde without triggering over-alkylation, followed by the selective unmasking of a primary amine.
Step 1: Reductive Amination
The coupling of 4-bromothiophene-2-carbaldehyde with tert-butyl azetidin-3-ylcarbamate is achieved using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is explicitly chosen over Sodium Cyanoborohydride (NaBH₃CN) due to its milder reducing profile, lower toxicity, and superior selectivity[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, ensuring that the reagent reduces the transiently formed iminium ion much faster than the starting aldehyde[3]. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB exhibits optimal solubility and reaction kinetics in this medium compared to THF[3].
Step 2: Boc Deprotection
The intermediate tert-butyl (1-((4-bromothiophen-2-yl)methyl)azetidin-3-yl)carbamate contains a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is orthogonal to base-labile groups and is cleaved via acid-catalyzed hydrolysis[4]. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized to protonate the carbamate carbonyl, facilitating the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free primary amine[5].
Two-step synthesis: reductive amination followed by acid-mediated Boc deprotection.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected reaction metrics for a standard 10 mmol scale synthesis.
Reagent / Material
Role
Equivalents
Amount (10 mmol scale)
Reaction Time
Expected Yield
4-Bromothiophene-2-carbaldehyde
Electrophile
1.0 eq
1.91 g
-
-
tert-Butyl azetidin-3-ylcarbamate
Nucleophile
1.05 eq
1.81 g
-
-
NaBH(OAc)₃ (STAB)
Reducing Agent
1.5 eq
3.18 g
12 hours
85 - 90%
DCE
Solvent
-
40 mL (0.25 M)
-
-
TFA / DCM (1:4 v/v)
Deprotection
Excess
25 mL
2 hours
92 - 95%
Step-by-Step Experimental Protocols
Protocol A: Synthesis of tert-Butyl (1-((4-bromothiophen-2-yl)methyl)azetidin-3-yl)carbamate
Self-Validating Principle: The reaction relies on the complete consumption of the aldehyde. The absence of the aldehyde UV-active spot on TLC confirms iminium reduction.
Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Ar).
Activation: Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow for optimal iminium ion formation prior to the addition of the reducing agent. Note: Glacial acetic acid is generally not required for aldehyde reductive aminations with STAB, unlike ketone substrates[3].
Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes to manage mild exothermicity[2].
In-Process Control (IPC): Stir the opaque suspension at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting aldehyde is fully consumed.
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Causality: The basic quench neutralizes any residual acetic acid generated from the STAB and destroys unreacted hydride species. Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate. Purify via flash chromatography if necessary.
Protocol B: Deprotection to 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Self-Validating Principle: The conversion of the lipophilic Boc-protected amine to the highly polar free amine (or its TFA salt) causes a drastic shift in retention factor (Rf), allowing easy confirmation of complete deprotection.
Preparation: Dissolve the purified intermediate from Protocol A (~8.5 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask.
Acidification: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA, 5 mL) dropwise to achieve a ~20% v/v concentration[5].
Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Causality: The acidic environment protonates the carbamate, leading to the expulsion of isobutylene gas and CO₂[4].
IPC: Monitor via LC-MS or TLC (DCM/MeOH 9:1 with 1% NH₄OH). The starting material should completely disappear, replaced by a baseline-polar spot corresponding to the amine TFA salt.
Concentration: Remove the DCM and excess TFA in vacuo. Co-evaporate with toluene (3 × 15 mL) to azeotropically remove residual trace TFA[5].
Freebasing (Optional but Recommended): To isolate the free base, dissolve the resulting viscous oil in DCM (30 mL) and wash with 1M aqueous NaOH (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the target 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Available at:[Link][2]
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Available at: [Link][3]
Grokipedia. "tert-Butyloxycarbonyl protecting group." Available at: [Link][4]
Application Note: Advanced NMR Sample Preparation Protocol for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Executive Summary 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a highly functionalized heterocyclic building block of significant interest in drug discovery. Structurally, it features a hydrophobic, electron-rich...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a highly functionalized heterocyclic building block of significant interest in drug discovery. Structurally, it features a hydrophobic, electron-rich 4-bromothiophene ring connected via a methylene bridge to a highly polar, strained azetidine ring bearing a primary amine. This dichotomy in polarity, combined with the presence of two basic nitrogen centers, dictates strict sample preparation parameters. This application note details the physicochemical rationale, quantitative parameters, and self-validating protocols required to achieve high-resolution Nuclear Magnetic Resonance (NMR) spectra for this specific compound.
Physicochemical Profiling & Solvent Causality
The most critical decision in NMR sample preparation is solvent selection, which is entirely dependent on the ionization state of the target molecule.
Free Base Form: As a free base, the molecule is moderately non-polar and highly soluble in Chloroform-d (CDCl₃). However, CDCl₃ can degrade over time to produce trace amounts of DCl. Because the azetidine nitrogen is a highly basic tertiary amine, trace acid in the solvent can lead to partial protonation, resulting in rapid chemical shift drifting and severe peak broadening.
Salt Form (e.g., Hydrochloride): If isolated as a salt, the compound becomes highly polar and hygroscopic. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal solvent. Unlike Deuterium Oxide (D₂O), which will rapidly exchange with the primary amine (-NH₂) protons and render them invisible in the ¹H NMR spectrum, anhydrous DMSO-d₆ suppresses proton exchange. This allows for the clear observation and integration of the amine protons, which is critical for structural confirmation.
Quantitative Parameters for Sample Preparation
High-quality NMR spectra require an optimal balance of sample concentration. Too little sample results in poor signal-to-noise ratios, while too much sample increases solution viscosity, leading to broader lines and loss of resolution.
Table 1: Optimal Concentration and Volume Guidelines
Experiment Type
Recommended Mass
Solvent Volume
Rationale
¹H NMR (1D)
1 - 5 mg
0.6 - 0.7 mL
Provides sufficient signal without increasing solution viscosity[1].
¹³C NMR (1D)
20 - 50 mg
0.6 - 0.7 mL
¹³C is approximately 6000 times less sensitive than ¹H; a saturated or highly concentrated solution is mandatory to reduce acquisition time[2].
2D NMR (COSY, HSQC)
15 - 30 mg
0.6 - 0.7 mL
Balances the need for heteronuclear sensitivity with the requirement for sharp lines to resolve complex azetidine couplings[3].
Table 2: NMR Tube Specifications
Parameter
Specification
Causality / Importance
Tube Diameter
5 mm (Outer Diameter)
Standard for routine solution-state probes; ensures optimal filling factor[1][2].
Solution Height
40 - 50 mm
Prevents concentration gradients and edge effects that distort the magnetic field[1][2].
Tube Quality
High-throughput / 500+ MHz rated
Scratches or warped glass (e.g., from drying in a hot oven) ruin magnetic field homogeneity[2].
Step-by-Step Self-Validating Protocol
This protocol establishes a self-validating workflow to ensure the sample is pristine before it ever enters the spectrometer.
Step 1: Dissolution and Visual Validation
Weigh the appropriate mass of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine into a clean glass vial (do not weigh directly into the NMR tube).
Add 0.6 mL of the selected deuterated solvent (CDCl₃ for the free base, DMSO-d₆ for the salt form).
Vortex the vial gently for 30 seconds to ensure complete dissolution.
Self-Validation Check: Hold the vial up to a light source. The solution must be completely transparent. Any cloudiness indicates undissolved material or paramagnetic impurities that will cause severe line broadening[1][3].
Step 2: Filtration (The Critical Homogeneity Step)
Pack a small, tight plug of glass wool into the narrow neck of a glass Pasteur pipette.
Causality: Do not use cotton wool. Deuterated solvents can extract organic oligomers from cotton, which will appear as artifact peaks in the ¹H NMR spectrum.
Place the pipette directly into the 5 mm NMR tube.
Transfer the solution from the vial into the pipette, allowing it to filter slowly into the tube.
Causality: Solid particles possess a different magnetic susceptibility than the surrounding solvent. A suspended particle creates a localized magnetic field distortion, leading to indistinct spectra that cannot be corrected by shimming[3].
Step 3: Depth Alignment and Exterior Decontamination
Cap the NMR tube tightly to prevent solvent evaporation or water absorption (critical for hygroscopic amine salts).
Insert the tube into the plastic spinner and place it in the depth gauge.
Gently push the tube down until the liquid column is centered around the gauge's centerline, ensuring a sample height of 40-50 mm[1][4].
Wipe the bottom 10 cm of the NMR tube with a lint-free medical wipe moistened with acetone or isopropanol[2].
Self-Validation Check: Inspect the outside of the tube. It must be completely free of fingerprints, skin oils, or chemical residue, which can contaminate the probe inside the magnet and degrade signal quality[2][4].
Experimental Workflow Visualization
Workflow for the NMR sample preparation of azetidine-thiophene derivatives.
Structural Elucidation & Artifact Mitigation
When interpreting the acquired spectra, anticipate the following specific structural signatures inherent to this molecule:
Azetidine Ring Complexity: The four-membered azetidine ring is highly strained. The protons at the C2 and C4 positions are diastereotopic due to the rigid ring puckering and the influence of the adjacent chiral center at C3. This often results in complex overlapping multiplets rather than simple first-order splitting[3]. If signal overlap occurs, utilizing 2D COSY and HSQC experiments is essential to unambiguously map the proton-carbon connectivity[3].
Thiophene Signatures: The 4-bromothiophene moiety will display two distinct aromatic protons. Because they are meta to each other (positions 3 and 5), expect a small coupling constant (J ≈ 1.5 - 2.0 Hz).
References
How to Prepare Samples for NMR | umn.edu |
BRUKER NMR TRAINING - Magnetic Resonance Research Center | nd.edu |
NMR Sample Preparation: The Complete Guide | organom
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London | ucl.ac.uk |
Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
Strategic Integration of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine in Scaffold Hopping and Late-Stage Functionalization
Executive Summary & Structural Rationale In the pursuit of novel chemical space, bifunctional building blocks are critical for accelerating hit-to-lead and lead optimization campaigns. 1-[(4-Bromothiophen-2-yl)methyl]aze...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the pursuit of novel chemical space, bifunctional building blocks are critical for accelerating hit-to-lead and lead optimization campaigns. 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (CAS No.: 1465666-11-8)[1] is a highly versatile scaffold that merges two privileged motifs in medicinal chemistry: a conformationally restricted azetidine ring and an electron-rich 4-bromothiophene core.
This specific architecture provides distinct pharmacological and synthetic advantages:
The Azetidine Motif: As a four-membered, sp3-rich heterocycle, azetidine serves as a superior bioisostere for larger rings (e.g., piperidines or piperazines) and acyclic amines[2]. The tertiary ring nitrogen provides a basic center for salt formation (improving aqueous solubility), while the exocyclic primary amine at the C3 position acts as a sterically accessible nucleophile. Incorporation of azetidines is proven to lower lipophilicity (LogD) and enhance metabolic stability.
The Bromothiophene Motif: Thiophene is a widely utilized benzene bioisostere, ranking 4th among all ring systems in US FDA-approved small molecules[3]. It provides an electron-rich aromatic system that can participate in unique hydrogen-bonding interactions via its sulfur atom. The bromine atom at the 4-position serves as an orthogonal handle for late-stage palladium-catalyzed cross-coupling.
Physicochemical Impact Profile
Modulating physicochemical properties is a fundamental hurdle in drug discovery. Substituting traditional planar or highly lipophilic amines with an azetidine-thiophene scaffold predictably shifts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate[4].
Table 1: Comparative Physicochemical Impact of Scaffold Selection
Property
Standard Scaffold (Piperidine-Phenyl)
Optimized Scaffold (Azetidine-Thiophene)
Pharmacological Causality
Lipophilicity (LogD)
High (Typically >3.0)
Low to Moderate (1.5 - 2.5)
Reduced carbon count and increased polarity improve aqueous solubility and reduce off-target binding.
Fraction sp3 (Fsp3)
Moderate
High
Enhanced 3D structural complexity prevents flat-molecule aggregation and improves target specificity.
Metabolic Stability
High clearance (CYP oxidation)
Low clearance (Steric shielding)
The strained azetidine ring resists oxidative dealkylation, prolonging the in vivo half-life (t1/2).
Aromatic Electronics
Neutral (Benzene)
Electron-Rich (Thiophene)
The π-excessive thiophene enhances binding affinity via stronger cation-π and hydrogen bond acceptor interactions.
Orthogonal Synthetic Workflows
The true power of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine lies in its orthogonal reactivity. The primary amine at the C3 position can be rapidly functionalized via acylation or reductive amination without affecting the aryl bromide. Subsequently, the intact bromothiophene can undergo Suzuki-Miyaura or Buchwald-Hartwig couplings to explore the adjacent chemical space.
Divergent synthetic workflow leveraging orthogonal reactivity of the azetidine and thiophene motifs.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales to ensure reproducibility.
Protocol A: Selective N-Acylation of the Azetidin-3-amine
Objective: Functionalize the primary amine while preserving the aryl bromide.
Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
Causality: DMF ensures complete solvation of polar intermediates. HATU rapidly generates a highly reactive HOAt ester, which prevents the epimerization of stereocenters in complex carboxylic acids.
Base Addition: Add DIPEA (3.0 equiv) dropwise and stir for 10 minutes at room temperature.
Causality: DIPEA deprotonates the carboxylic acid to initiate activation and neutralizes any trace HCl without acting as a competing nucleophile due to its steric bulk.
Coupling: Add 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (1.0 equiv) in one portion. Stir for 2 hours.
Causality: The exocyclic primary amine selectively attacks the activated ester. The tertiary ring nitrogen and the 4-bromothiophene remain completely inert, ensuring absolute chemoselectivity.
Validation & Workup: Monitor reaction completion via LC-MS (look for the disappearance of the amine mass). Quench with saturated aqueous NaHCO3 and extract with EtOAc.
Causality: The basic aqueous wash neutralizes residual acid and partitions the highly polar DMF and HOAt byproducts into the aqueous layer, yielding a crude organic phase of high purity.
Protocol B: Suzuki-Miyaura Cross-Coupling at the 4-Bromothiophene
Objective: Late-stage diversification of the thiophene core.
Reaction Assembly: To a microwave vial, add the bromothiophene intermediate from Protocol A (1.0 equiv), a substituted aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Causality: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand enforces a cis-geometry on the metal center, accelerating reductive elimination and resisting catalyst degradation, which is crucial for electron-rich thiophene substrates.
Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.1 M final concentration).
Causality: This biphasic system simultaneously dissolves the organic substrates and the inorganic base required to activate the boronic acid for the transmetalation step.
Degassing (Critical Step): Sparge the mixture with Argon for 5 minutes before sealing the vial.
Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). Thorough degassing is a self-validating step that guarantees catalytic turnover.
Execution & Validation: Heat the reaction at 90°C for 4 hours. Monitor via TLC (UV active) and LC-MS. Filter the crude mixture through a pad of Celite to remove palladium black before chromatographic purification.
Biological Application & Target Engagement
Molecules derived from this scaffold are highly effective in targeting intracellular kinases (e.g., JAK, MAPK) or GPCRs. In a typical kinase inhibitor design, the functionalized thiophene core acts as a hinge-binding motif or occupies the hydrophobic specificity pocket, while the highly polar, sp3-rich azetidine projects outward into the solvent-exposed region to enhance solubility and modulate pharmacokinetic properties.
Mechanism of action for azetidine-thiophene derived kinase inhibitors blocking signal transduction.
Title : Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed | Source : nih.gov | URL : Link
Title : Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC | Source : nih.gov | URL :3
Title : Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - Enamine | Source : enamine.net | URL : 4
Title : Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv | Source : chemrxiv.org | URL : 2
In vivo dosing protocols for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine compounds
An Application Guide to In Vivo Dosing Protocols for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine Compounds Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to In Vivo Dosing Protocols for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine Compounds
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing protocols for the emerging class of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine compounds. Azetidine and thiophene moieties are privileged structures in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind critical experimental choices, from vehicle selection and formulation to the design of foundational safety and efficacy studies. By integrating principles of pharmacokinetics and toxicology, these protocols aim to establish a robust framework for the preclinical evaluation of this promising compound class.
Introduction: The Scientific Context
The 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine scaffold combines two key pharmacophores. The azetidine ring, a four-membered saturated heterocycle, offers a rigid, three-dimensional structure that can confer unique pharmacological properties and is found in several approved drugs.[2][5] The thiophene ring is a versatile aromatic system present in numerous pharmaceuticals, known to participate in various drug-receptor interactions.[4][6][7] The bromo-substitution on the thiophene ring can further modulate the compound's electronic properties and metabolic stability.
Given the chemical structure, these compounds are anticipated to be lipophilic with poor aqueous solubility, presenting a significant challenge for in vivo administration.[8][9] Therefore, the primary hurdle for preclinical testing is the development of a safe and effective formulation that ensures adequate bioavailability. This document outlines a systematic approach to overcome this challenge and proceed to robust in vivo evaluation.
Foundational Studies: Formulation and Safety Assessment
Prior to initiating efficacy studies, it is imperative to establish a suitable vehicle for administration and determine the compound's safety profile. These preliminary studies prevent confounding experimental outcomes due to vehicle-induced toxicity or poor drug exposure.[9][10]
Protocol 1: Vehicle Screening and Formulation Development
Rationale: The primary goal is to create a homogenous and stable formulation that is well-tolerated by the animal model. The choice of vehicle is dictated by the compound's physicochemical properties and the intended route of administration.[8][11] For lipophilic compounds, aqueous solutions are often not feasible, necessitating the use of co-solvents, surfactants, or lipid-based vehicles.[12]
Materials:
Test Compound (1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine derivative)
Commonly used vehicles (see Table 1)
Vortex mixer, Sonicator, pH meter
Microscope
Procedure:
Solubility Assessment:
Begin by attempting to dissolve the compound in standard aqueous vehicles like sterile water or phosphate-buffered saline (PBS) at the desired highest concentration.
If solubility is poor, proceed to test organic co-solvents and surfactant-based systems as outlined in Table 1 .
Test combinations of solvents. A common strategy for an intravenous (IV) or intraperitoneal (IP) formulation is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle containing a solubilizing agent like PEG 400 or Tween® 80.[12]
Formulation Preparation (Example using a co-solvent system):
Weigh the required amount of the test compound.
Add the primary organic solvent (e.g., DMSO) to dissolve the compound completely. The volume of DMSO should be kept to a minimum, ideally ≤10% of the final injection volume, due to its potential for systemic toxicity.[9][12]
In a separate tube, prepare the remaining vehicle components (e.g., PEG 400 and saline).
Slowly add the drug-DMSO solution to the aqueous vehicle while vortexing to prevent precipitation.
Visually inspect the final formulation for clarity and homogeneity. Check for precipitation under a microscope.
Stability Check:
Store the formulation at room temperature and 4°C.
Visually inspect for any precipitation or phase separation at 1, 4, and 24 hours post-preparation. A stable formulation should remain clear and homogenous for the duration of its intended use.
Vehicle Component
Typical Concentration Range
Route of Administration
Advantages & Disadvantages
Aqueous
Saline (0.9% NaCl)
N/A
IV, IP, SC, PO
Isotonic, well-tolerated. Unsuitable for lipophilic compounds.[8]
PBS (Phosphate-Buffered Saline)
N/A
IV, IP, SC, PO
Buffered to maintain pH. Unsuitable for lipophilic compounds.[8]
Co-solvents
DMSO (Dimethyl Sulfoxide)
≤10%
IV, IP
Potent solvent. Can cause local irritation and systemic toxicity at high concentrations.[9][12]
PEG 400 (Polyethylene Glycol 400)
10-60%
Oral, IV
Generally well-tolerated. Can cause renal toxicity or CNS effects at high doses.[9][12]
Ethanol
5-20%
Oral, IV
Good solvent. Must be used with caution due to potential pharmacological effects.[8][12]
Surfactants/Solubilizers
Tween® 80 (Polysorbate 80)
1-10%
Oral, IV
Commonly used emulsifier. Can be associated with hypersensitivity reactions.[12][13]
HP-β-CD (Hydroxypropyl-β-cyclodextrin)
Up to 40%
Oral, IV, SC
Forms inclusion complexes to enhance solubility. Generally safe.[13]
Oils
Corn Oil / Sesame Oil
N/A
PO, IP, SC
Suitable for highly lipophilic compounds. Not for IV use. Slow absorption from injection site.[8][11]
Table 1: Common vehicles for in vivo compound administration.[8][9][11][12][13]
Protocol 2: Maximum Tolerated Dose (MTD) Study
Rationale: An MTD study is an acute, dose-escalation experiment designed to identify the highest dose of a compound that can be administered without causing unacceptable toxicity.[10] This is a critical step for selecting dose levels for subsequent efficacy studies. The MTD is often defined as the dose causing a specific level of reversible toxicity, such as a 15-20% loss in body weight or other non-lethal clinical signs.
Workflow for MTD Determination
Caption: Workflow for a typical MTD study.
Procedure:
Animal Model: Select a common rodent strain (e.g., C57BL/6 or BALB/c mice). House animals individually for accurate monitoring of food and water intake.
Dose Selection: Based on in vitro cytotoxicity data (if available) or literature on similar compounds, select a wide range of starting doses. A logarithmic progression (e.g., 10, 30, 100 mg/kg) is often a good starting point.
Administration: Administer the compound via the intended clinical route (e.g., IP or PO) daily for 5-7 days. Include a "vehicle only" control group.
Monitoring:
Measure body weight immediately before dosing each day and at the same time of day.
Perform a clinical assessment of each animal at least twice daily. Look for signs of toxicity such as lethargy, ruffled fur, hunched posture, or abnormal breathing.
Record food and water consumption daily.
Data Analysis: The MTD is the highest dose at which no more than 10% of animals exhibit >20% body weight loss or other significant, but reversible, signs of toxicity.[10] Doses for the efficacy study should be selected at or below the MTD.
Pharmacokinetic and Efficacy Evaluation
With a stable formulation and a defined MTD, the next steps are to understand the compound's pharmacokinetic profile and evaluate its therapeutic efficacy.
Protocol 3: Exploratory Pharmacokinetic (PK) Study
Rationale: A PK study measures the concentration of the drug in the body over time. This data is essential for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[14][15] Key parameters like the maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½) will inform the optimal dosing frequency (e.g., once daily, twice daily) needed to maintain therapeutic drug levels in the efficacy study.
Procedure:
Animal Model: Use the same species and strain as planned for the efficacy study (e.g., male C57BL/6 mice).
Dosing: Administer a single dose of the compound at a level expected to be efficacious (e.g., 50-75% of the MTD).
Sample Collection:
Collect blood samples at multiple time points post-dose. For mice, a sparse sampling design is often used where each animal is bled only 2-3 times.
Example time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Collect blood via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
Process blood to plasma by centrifugation and store at -80°C until analysis.
Bioanalysis:
Develop a sensitive and specific analytical method (typically LC-MS/MS) to quantify the concentration of the parent compound in plasma samples.
Data Analysis:
Plot the mean plasma concentration versus time.
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The half-life (t½) is particularly important for determining the dosing interval.
PK/PD Relationship Visualization
Caption: The relationship between Pharmacokinetics and Pharmacodynamics.
Protocol 4: General In Vivo Efficacy Study
Rationale: The efficacy study is designed to determine if the test compound has a statistically significant therapeutic effect in a relevant disease model. The design must include appropriate controls to ensure that the observed effect is due to the compound and not other variables.[10]
Procedure:
Disease Model Selection: Choose an animal model that is relevant to the compound's hypothesized mechanism of action. Examples include:
Oncology: A xenograft model where human cancer cells are implanted in immunodeficient mice (e.g., A549 lung cancer xenografts).[16]
CNS: A behavioral model in mice, such as the social recognition test to assess cognitive effects.[17]
Infectious Disease: A mouse model of infection, such as P. falciparum for antimalarial activity.[18]
Study Groups:
Group 1: Vehicle Control: Animals receive only the formulation vehicle. This is the primary negative control.
Group 2: Test Compound (Low Dose): e.g., 25% of MTD.
Group 3: Test Compound (High Dose): e.g., 75-100% of MTD.
Group 4: Positive Control (Standard-of-Care): If available, a clinically relevant drug for the disease being studied. This group validates the model's responsiveness.
Randomization and Blinding: Randomly assign animals to treatment groups. If possible, the individuals administering doses and assessing outcomes should be blinded to the treatment groups to prevent bias.
Treatment:
Initiate treatment when the disease model is established (e.g., when tumors reach a certain size).
Administer the compound according to the schedule determined by the MTD and PK studies (e.g., daily PO for 21 days).
Endpoint Measurement:
Monitor animal health and body weight regularly throughout the study.
Measure the primary efficacy endpoint at predefined intervals.
Oncology: Measure tumor volume with calipers 2-3 times per week.
CNS: Conduct behavioral tests at the end of the treatment period.
At the end of the study, collect tissues for biomarker analysis (e.g., target engagement, downstream pathway modulation).
Statistical Analysis: Compare the outcomes between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test for multiple comparisons). A p-value < 0.05 is typically considered statistically significant.
Conclusion
The successful in vivo evaluation of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine compounds hinges on a systematic, multi-step approach. By first addressing the critical challenges of formulation and solubility, researchers can establish a safe and effective dosing vehicle. Subsequent determination of the maximum tolerated dose provides the necessary safety window for designing robust pharmacokinetic and efficacy studies. The protocols outlined in this guide provide a comprehensive framework to generate reliable and translatable preclinical data, paving the way for the further development of this promising chemical series.
References
Scantox. (n.d.). In Vivo Animal Models. Scantox. Retrieved from [Link]
Hsieh, M. J., et al. (2020). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. Retrieved from [Link]
Parng, C. (2008). Zebrafish: An in vivo model for the study of neurological diseases. PMC. Retrieved from [Link]
Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved from [Link]
Eurofins Discovery. (n.d.). Neuroscience. Eurofins Discovery. Retrieved from [Link]
Weatherhead, J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. Retrieved from [Link]
Takahashi, A., et al. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. Retrieved from [Link]
Rathi, E., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]
de Curtis, M., et al. (Eds.). (2021). In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies. Frontiers Media SA. Retrieved from [Link]
Weatherhead, J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Retrieved from [Link]
Wang, C., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Retrieved from [Link]
Expert Opinion on Therapeutic Patents. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from [Link]
Silva, R., et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Retrieved from [Link]
IntechOpen. (2025). Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). IntechOpen. Retrieved from [Link]
Roy, B., et al. (2022). Targeted Drug Delivery to the Central Nervous System Using Extracellular Vesicles. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. ResearchGate. Retrieved from [Link]
Lu, C. T., & Al-Juboori, S. I. (2013). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PMC. Retrieved from [Link]
Khan, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Retrieved from [Link]
IntechOpen. (n.d.). Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). IntechOpen. Retrieved from [Link]
de Oliveira, R. B., et al. (2020). Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. MDPI. Retrieved from [Link]
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Retrieved from [Link]
Cox, J. A., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. Retrieved from [Link]
Shakyawar, S. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Retrieved from [Link]
Manjarrez-Reyna, A. N., et al. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Clinics in Cancer Investigation Journal. Retrieved from [Link]
Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Retrieved from [Link]
Kolisnyk, M., et al. (2022). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. ResearchGate. Retrieved from [Link]
Mendonça Junior, F. J. B. (2021). Thiophene-Based Compounds. Encyclopedia. Retrieved from [Link]
Bentham Science. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Bentham Science. Retrieved from [Link]
Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis. Retrieved from [Link]
Journal of Medicinal Chemistry. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. ACS Publications. Retrieved from [Link]
de Esch, I. J. P., et al. (2020). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. Retrieved from [Link]
Appchem. (n.d.). 1-[(5-bromothiophen-2-yl)methyl]azetidin-3-amine. Appchem. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional framework that can enhance a molecule's pharmacological properties.[1][2] Azetidine-containing compounds often exhibit improved metabolic stability, receptor selectivity, and favorable pharmacokinetics.[1] Notable FDA-approved drugs such as baricitinib and cobimetinib feature the azetidine moiety, underscoring its therapeutic significance.[1]
The starting material, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, presents a versatile platform for generating a diverse library of novel compounds. This is due to two key reactive sites: the primary amine on the azetidine ring and the bromine atom on the thiophene ring. The primary amine is a nucleophilic handle amenable to a variety of functionalization reactions, while the bromothiophene moiety is a classic substrate for transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of synthetic strategies to functionalize this promising scaffold, complete with actionable protocols and insights into the underlying chemical principles.
Part I: Functionalization of the Azetidin-3-amine Moiety
The primary amine of the azetidine ring is a versatile nucleophile that can be readily functionalized through several established synthetic methodologies.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation in organic synthesis, allowing for the introduction of a wide range of acyl groups.[3] This reaction is crucial for creating amide bonds, which are prevalent in biologically active molecules and pharmaceuticals.[4]
Causality of Experimental Choices: The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acyl chlorides and anhydrides are highly reactive and often used for this purpose.[5] The inclusion of a non-nucleophilic base is necessary to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: General Procedure for N-Acylation
Materials:
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Acyl chloride or anhydride (1.1 equivalents)
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
Dissolve 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (1.0 equivalent) in anhydrous DCM.
Add the non-nucleophilic base (1.5 equivalents) to the solution and stir at room temperature.
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
N-alkylation of primary amines can be achieved through direct alkylation with alkyl halides or via reductive amination.[6] Direct alkylation can sometimes lead to over-alkylation, so reductive amination is often the preferred method for a more controlled reaction.[7]
2.1. Reductive Amination
Reductive amination is a powerful and versatile method for N-functionalization.[8] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8]
Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive amination.[8] It is less reactive than other borohydrides, allowing for the selective reduction of the iminium ion in the presence of the starting carbonyl compound.[8]
To a solution of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (1.0 equivalent) in DCE, add the desired aldehyde or ketone (1.1 equivalents).
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.[8]
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
Acetonitrile or DMF (anhydrous)
Procedure:
Dissolve 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (1.0 equivalent) in anhydrous acetonitrile.
Add the base (2.0 equivalents) and the alkyl halide (1.1 equivalents).
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
Filter off the solid and concentrate the filtrate.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Part II: Functionalization of the 4-Bromothiophene Moiety
The bromine atom on the thiophene ring serves as a versatile handle for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10]
Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki coupling.[9] Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation.[11] A base such as potassium carbonate or potassium phosphate is required to activate the organoboron species.[9][12] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[9]
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)[9]
1,4-Dioxane and water (4:1 mixture)
Procedure:
In a reaction vessel, combine the bromothiophene derivative (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).
Purge the vessel with an inert gas (e.g., argon or nitrogen).
Add the degassed solvent mixture (1,4-dioxane/water).
Heat the reaction mixture to 80-100 °C and stir until completion (monitored by TLC or LC-MS).
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Boronic Acid
Product
Expected Yield
Phenylboronic acid
Derivative with a phenyl group at the 4-position of the thiophene ring.
>70%
4-Methoxyphenylboronic acid
Derivative with a 4-methoxyphenyl group at the 4-position of the thiophene ring.
>75%
Pyridine-3-boronic acid
Derivative with a pyridine-3-yl group at the 4-position of the thiophene ring.
>65%
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11][13]
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and ligand.[14] Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[15] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand (4 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
Toluene or 1,4-Dioxane (anhydrous and degassed)
Procedure:
In a glovebox or under an inert atmosphere, combine the bromothiophene derivative (1.0 equivalent), the palladium catalyst, the ligand, and the base in a reaction vessel.
Add the anhydrous, degassed solvent.
Add the amine (1.2 equivalents).
Seal the vessel and heat the reaction mixture to 80-110 °C until completion (monitored by TLC or LC-MS).
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the key functionalization workflows described in this guide.
Caption: Overview of functionalization pathways.
Caption: Detailed amine functionalization routes.
Conclusion
The strategic functionalization of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine offers a powerful approach to generate novel chemical entities for drug discovery programs. By leveraging the reactivity of both the primary amine and the bromothiophene moiety, researchers can rapidly access a diverse range of analogs with potentially enhanced biological activity and improved pharmacokinetic profiles. The protocols and principles outlined in this guide provide a solid foundation for the exploration of this valuable chemical space.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026 Jan 5.
Begouin A, Hesse S, Queiroz MJRP, Kirsch G. Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling. Synthesis. 2005;(14):2373-8.
Cheekatla SR. Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. 2026 Jan 5;41(1).
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Rasool N, Noreen M, Gull Y, Zubair M, Rashid U, Rasheed T, et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. 2015;20(8):13779-91.
Benchchem. A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
Al-Zoubi RM. Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol.
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. 2023;7(2):000282.
Hurst TE, DeKorver KA, Anderson KW, Dykstra KD, Gutierrez O, Steves JE, et al. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein J Org Chem. 2011;7:1049-54.
Begouin A, Hesse S, Queiroz MJRP, Kirsch G. Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling. Synthesis. 2005;(14):2373-8.
Poh J, Kelly JX, Cornella J. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. J Am Chem Soc. 2015;137(1):445-51.
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate.
Rasheed T, Rasool N, Noreen M, Gull Y, Zubair M, Ullah A, et al. Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Phosphorus, Sulfur, and Silicon and the Related Elements. 2015;190(8):1206-16.
Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling | Request PDF. ResearchGate. 2025 Aug 7.
Wang BJ, Duncton MAJ. A Single-Step Synthesis of Azetidine-3-amines. J Org Chem. 2020;85(20):13317-23.
Liu D, Imani Z, Gourson C, Bénéteau V, De-Melo P, Lequin O, et al. A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. Chemistry. 2021;27(49):12563-7.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021 Mar 24.
Tlaceca-Rosas R, Almanza-Encarnacion E, Cervantes-Reyes A, Ramirez-Zarate MR, Padilla-Martinez II, Vazquez-Navarro F. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org Lett. 2014;16(2):492-5.
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters. 2018 Jun 6.
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa.
Benchchem. Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one.
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
Benchchem. Synthetic Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide Derivatives: Application Notes.
Amine alkylation. Wikipedia.
Wang BJ, Duncton MAJ. A Single-Step Synthesis of Azetidine-3-amines. J Org Chem. 2020;85(20):13317-23.
Li Y, Wang M, Zhang Y, Li Y, Li J. Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. Molecules. 2018;23(11):2949.
N-Acylation Reactions of Amines. ResearchGate.
Al-dujaili JH, Yousif E, Ahmed A. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molbank. 2020;2020(2):M1131.
Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles. PMC.
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. 2026 Mar 1.
Azetidine synthesis. Organic Chemistry Portal.
SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl.
How to improve synthesis yield of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Topic: Synthesis Optimization for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine Welcome to the . This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting th...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Synthesis Optimization for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Welcome to the . This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting the synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. By analyzing the mechanistic causality behind common synthetic failures, this guide provides self-validating protocols to maximize your reaction yield and purity.
Synthetic Workflow: Route Selection
Below is the optimized reductive amination workflow, which circumvents the severe over-alkylation issues commonly seen in direct substitution methods.
Optimized Reductive Amination Workflow for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine.
Q1: Why is my reductive amination yield stalling below 45%, with a large amount of alcohol byproduct?A1: This is a classic kinetic competition issue. The electron-rich nature of the 4-bromothiophene ring stabilizes the starting 4-bromothiophene-2-carbaldehyde, slowing down the nucleophilic attack by tert-butyl azetidin-3-ylcarbamate. If sodium triacetoxyborohydride (STAB) is added simultaneously with the reagents, the reduction of the aldehyde to (4-bromothiophen-2-yl)methanol outpaces imine formation (1)[1].
Solution: Implement a strict pre-formation step. Stir the aldehyde and amine in 1,2-dichloroethane (DCE) with a mild dehydrating agent (e.g., anhydrous MgSO₄) for 2 hours before adding the reducing agent. This ensures complete conversion to the imine intermediate prior to hydride introduction.
Q2: I attempted the direct alkylation route using 4-bromo-2-(chloromethyl)thiophene. Why am I isolating a complex mixture of products?A2: Azetidines possess unique ring strain that pushes the nitrogen lone pair into a highly reactive orbital with increased p-character. When reacted with a highly electrophilic benzylic-type halide like 4-bromo-2-(chloromethyl)thiophene, the secondary amine rapidly over-alkylates to form dialkylated azetidinium salts. Furthermore, the synthesis of the chloromethyl intermediate itself is highly prone to forming condensed side-products (2)[2].
Solution: We strongly recommend abandoning the alkylation route in favor of reductive amination. If alkylation is strictly mandatory for your pipeline, use exactly 0.95 equivalents of the electrophile, a weak base (K₂CO₃), and run the reaction at 0°C in acetonitrile to suppress over-alkylation.
Q3: During Boc deprotection, the reaction turns dark brown, and NMR shows degradation of the thiophene ring. What is happening?A3: Thiophenes, particularly halogenated derivatives, are sensitive to highly acidic and oxidative environments. During standard Boc deprotection using Trifluoroacetic acid (TFA), the departing tert-butyl carbocation acts as a potent electrophile, attacking the electron-rich thiophene ring via Friedel-Crafts alkylation.
Solution: Introduce a cation scavenger. Adding 5% v/v triisopropylsilane (TIPS) or anisole to your TFA/DCM mixture will trap the tert-butyl cations. Alternatively, switching to 4M HCl in 1,4-dioxane provides a cleaner deprotection profile and directly yields the stable hydrochloride salt of the target compound.
Section 2: Quantitative Yield Comparison
The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the necessity of the optimized protocol.
Synthesis Strategy
Reagents / Conditions
Aldehyde Conversion
Target Yield
Primary Byproduct / Issue
Direct Reductive Amination
STAB, DCE, 0h pre-mix
>95%
45%
(4-Bromothiophen-2-yl)methanol (40%)
Optimized Reductive Amination
STAB, DCE, 2h pre-mix
>98%
82%
Trace alcohol (<5%)
Alternative Reduction
NaBH₃CN, MeOH, 2h pre-mix
~90%
65%
Toxic cyanide adducts
Direct Alkylation
K₂CO₃, MeCN, 0°C
100% (halide)
35%
Dialkylated azetidinium salts (50%)
Section 3: Validated Step-by-Step Protocol
Phase 1: Imine Pre-formation
Charge a flame-dried round-bottom flask with 4-bromothiophene-2-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Add tert-butyl azetidin-3-ylcarbamate (1.05 eq) and anhydrous MgSO₄ (2.0 eq) to the solution.
Stir the suspension at room temperature (20-25°C) under a nitrogen atmosphere for 2 hours.
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The aldehyde spot (UV active) must completely disappear, replaced by a baseline-shifted imine spot before proceeding.
Phase 2: Reduction
4. Cool the reaction mixture to 0°C using an ice bath.
5. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
7. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously until gas evolution ceases.
8. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude Boc-protected intermediate.
Phase 3: Deprotection & Isolation
9. Dissolve the crude Boc-protected intermediate in a 4M HCl solution in 1,4-dioxane (10 volumes).
10. Add triisopropylsilane (TIPS) (0.1 eq) as a carbocation scavenger to protect the thiophene ring.
11. Stir at room temperature for 3 hours.
Self-Validation Check: A white/off-white precipitate (the hydrochloride salt of the product) will begin to crash out of solution after 30-45 minutes.
Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine hydrochloride as a highly pure solid.
References
Title: US9556165B2 - Amidine substituted β-lactam compounds, their preparation and use as antibacterial agents | Source: Google Patents | URL:1
Title: Design and Validation of Bicyclic Iminopyrimidinones As Beta Amyloid Cleaving Enzyme-1 (BACE1) Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL:2
Technical Support Center: Troubleshooting Poor Solubility of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Welcome to the technical support center for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate your experimental success. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively address similar challenges.
Understanding the Molecule: Why is Solubility a Challenge?
The structure of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine presents a classic case of competing functionalities that influence its solubility. The molecule possesses a polar primary amine on the azetidine ring, which should enhance aqueous solubility. However, this is counteracted by the larger, more hydrophobic bromothiophenylmethyl substituent. This dual nature can lead to poor solubility in both highly polar (like water) and non-polar organic solvents.
The key to overcoming this challenge lies in understanding and manipulating the intermolecular forces at play.
Q1: I'm observing very low solubility of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine in my desired organic solvent. What are the first steps I should take?
A1: Initial Solvent Screening and Co-Solvency.
Your first line of defense is a systematic solvent screening. The principle of "like dissolves like" is a good starting point, but the unique combination of polar and non-polar regions in this molecule necessitates a broader approach.
Rationale: The goal is to find a solvent or solvent system that can effectively solvate both the polar amine and the hydrophobic bromothiophene portions of the molecule.
Caption: Initial troubleshooting workflow for poor solubility.
Co-Solvency: If a single solvent is not effective, a co-solvent system can be a powerful tool.[2][3][4] This involves mixing a primary solvent with a smaller amount of a miscible co-solvent to fine-tune the polarity. For instance, if your compound has some solubility in a non-polar solvent like toluene but is limited by the polar amine, adding a small percentage of a polar aprotic solvent like DMF can significantly improve solubility.
Q2: I've tried several solvents and co-solvents with limited success. Are there any chemical modifications I can make to the molecule to improve its solubility?
A2: Yes, salt formation is a highly effective and common strategy for amine-containing compounds.
Rationale: The primary amine on the azetidine ring is basic and can be protonated by an acid to form an ammonium salt.[5][6] These salts are ionic and often exhibit significantly higher solubility in polar solvents, particularly protic ones, compared to the free base.[7][8]
Experimental Protocol: Salt Formation for Enhanced Solubility
Dissolution of the Free Base: Dissolve or suspend a known quantity of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).
Acid Addition: Slowly add a solution of a suitable acid (e.g., HCl in diethyl ether, or methanesulfonic acid) dropwise to the stirred solution/suspension of the amine. A 1:1 molar ratio is a good starting point.
Precipitation and Isolation: The corresponding ammonium salt will often precipitate out of the solution. The solid can then be isolated by filtration, washed with a small amount of the solvent, and dried under vacuum.
Solubility Assessment: Test the solubility of the newly formed salt in a range of polar solvents.
Choosing the Right Acid:
Acid
Common Form
Resulting Salt
Considerations
Hydrochloric Acid
Solution in Diethyl Ether or Isopropanol
Hydrochloride Salt
Widely used, often forms crystalline salts.
Methanesulfonic Acid
Liquid
Mesylate Salt
Can sometimes offer different solubility and crystallinity profiles.
Acetic Acid
Liquid
Acetate Salt
A weaker acid, may not fully protonate the amine in all cases.
Trifluoroacetic Acid (TFA)
Liquid
Trifluoroacetate Salt
Strong acid, but the resulting salt may be less crystalline.[9]
Logical Relationship: Salt Formation and Solubility
Caption: The process of salt formation to enhance solubility.
Q3: My downstream application is sensitive to pH changes, and salt formation is not ideal. Are there other advanced strategies I can consider?
A3: A prodrug approach could be a viable, albeit more synthetically involved, solution.
Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an in vivo transformation to release the active parent drug.[10] For solubility enhancement, a common strategy is to mask the polar amine with a cleavable, more soluble promoiety.[11]
Conceptual Prodrug Strategies:
Ester or Carbonate Formation: While this molecule doesn't have a hydroxyl group for direct esterification, a more complex linker strategy could be devised.
Phosphate Esters: If a hydroxyl group were present, forming a phosphate ester is a well-established method to dramatically increase aqueous solubility.[12]
Amino Acid Conjugates: Attaching a soluble amino acid to the primary amine via an amide bond can improve solubility. This bond would need to be designed for cleavage by endogenous enzymes.
Important Considerations for Prodrug Design:
The promoiety must be efficiently cleaved in the desired biological environment to release the active drug.
The cleavage products should be non-toxic.
The synthesis of the prodrug should be feasible and scalable.
This approach is generally considered during later stages of drug development due to the additional synthetic and metabolic studies required.[10]
Summary of Troubleshooting Strategies
Strategy
Principle
Best For
Complexity
Solvent Screening
Matching solvent polarity to the solute.
Initial experiments, quick optimization.
Low
Co-Solvency
Fine-tuning solvent polarity with a mixture.[13][14]
Significantly enhancing solubility in polar solvents.
Medium
Prodrug Approach
Chemical modification to alter physicochemical properties.[15][16]
Advanced drug development, when other methods fail or are unsuitable.
High
Concluding Remarks
Troubleshooting the solubility of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine requires a systematic and logical approach. By starting with a broad solvent screen and progressing to chemical modifications like salt formation, researchers can often find a suitable solution for their experimental needs. For more complex challenges, advanced strategies such as prodrug design offer a pathway forward, though they require more significant investment in synthetic and analytical resources. This guide provides a foundational framework to address these solubility challenges, grounded in the established principles of medicinal and organic chemistry.
Structure of azetidine‐containing compounds found in nature - ResearchGate. Available at: [Link]
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes | Journal of the American Chemical Society. Available at: [Link]
Azetidine Derivatives - N-Hexanoic Acid CAS: 142-62-1 Trader - Retailer from Mumbai. Available at: [Link]
3-Bromothiophene - Mallak Specialties Pvt Ltd. Available at: [Link]
Design and evaluation of switchable-hydrophilicity solvents - RSC Publishing. Available at: [Link]
Impact of Solvent on the Thermal Stability of Amines - PMC. Available at: [Link]
1-[(5-bromothiophen-2-yl)methyl]azetidin-3-amine | 1498445-80-9 | C8H11BrN2S - Appchem. Available at: [Link]
CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. Available at: [Link]
1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine - PubChem. Available at: [Link]
2-Bromothiophene - Wikipedia. Available at: [Link]
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. Available at: [Link]
1-[(3-Bromothiophen-2-yl)methyl]azetidin-3-ol - PubChem. Available at: [Link]
How does branching increase the solubility in amines? - Quora. Available at: [Link]
3-Bromothiophene - Wikipedia. Available at: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]
3-bromothiophene - Organic Syntheses Procedure. Available at: [Link]
Technical Support Center: HPLC Purification of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Overview Welcome to the dedicated technical support center for the chromatographic purification of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine . This guide is engineered for researchers and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Welcome to the dedicated technical support center for the chromatographic purification of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine . This guide is engineered for researchers and drug development professionals dealing with the specific challenges of isolating halogenated, polybasic heterocycles.
Molecular Profiling & Chromatographic Challenges
Q: Why does this specific molecule exhibit severe peak tailing on standard C18 columns?
A: The target compound is highly polar and polybasic. It contains two distinct basic nitrogen centers: a tertiary amine within the strained azetidine ring and an exocyclic primary amine. At a neutral or mid-range pH (pH 5–7), both amines are fully protonated. Standard silica-based reversed-phase (RP) columns contain residual surface silanols (Si-OH) that become deprotonated and negatively charged (Si-O⁻) above pH 4 [1].
The causality of the tailing is direct: the positively charged amines undergo electrostatic ion-exchange interactions with the negatively charged silanols. This secondary interaction disrupts the primary hydrophobic partitioning mechanism, causing molecules to "stick" to the stationary phase and elute with broad, asymmetrical tails [2].
Q: How does the bromothiophene moiety influence the separation strategy?
A: The 4-bromothiophene group is highly lipophilic and polarizable, providing the primary anchor for retention on an RP column. However, the stark contrast between the highly polar azetidin-3-amine headgroup and the hydrophobic tail creates an amphiphilic structure. Furthermore, the heavy bromine atom significantly alters the molecule's partition coefficient (LogP). When optimizing the gradient, you must account for structurally similar synthesis byproducts, particularly the debrominated impurity, which lacks this heavy atom and will elute earlier.
Mobile Phase & Column Selection Strategies
To achieve a Gaussian peak shape (Asymmetry factor
As≈1.0
), you must actively manage the ionization state of both the analyte and the column surface.
Caption: Workflow for selecting mobile phase conditions to mitigate peak tailing in polybasic amines.
Table 1: Mobile Phase Optimization Strategies for Polybasic Amines
Strategy
pH Range
Recommended Additives
Column Compatibility
Mechanism & Causality
Low pH (Ion-Pairing)
2.0 - 3.0
0.1% TFA or 0.1% Formic Acid
Positively Charged Surface (PS) C18 [3]
Protonates amines; TFA forms hydrophobic ion pairs. Fully suppresses silanol ionization.
Mid pH (Avoid)
5.0 - 7.0
Acetate or Phosphate
Not recommended
Amines are protonated, silanols are ionized
→
Maximum ion-exchange and peak tailing.
Because azetidine rings can be sensitive to concentration under highly acidic conditions (which can lead to ring-opening or degradation), a High-pH volatile buffer strategy is recommended for preparative LC-MS purification.
Phase 1: Preparation & System Suitability
Buffer Preparation: Prepare Mobile Phase A (MPA) as 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. Prepare Mobile Phase B (MPB) as 100% Acetonitrile.
Column Installation: Install a high-pH stable hybrid silica C18 column (e.g., 5 µm, 150 x 4.6 mm for analytical scouting).
Self-Validation Check (System Suitability): Inject a blank (50:50 Water:Acetonitrile).
Validation Gate: The baseline must remain stable with no ghost peaks. If the baseline drifts significantly, verify the volatility and purity of the ammonium bicarbonate.
Phase 2: Scouting & Gradient Optimization
Scouting Run: Run a broad linear gradient from 5% MPB to 95% MPB over 15 minutes at a flow rate of 1.0 mL/min.
Retention Assessment: Identify the target peak using mass spectrometry. The target will exhibit a distinct 1:1 isotopic doublet at
m/z
247.0 and 249.0
[M+H]+
due to the
79Br
and
81Br
isotopes.
Self-Validation Check (Peak Symmetry): Calculate the asymmetry factor (
As
) at 10% peak height.
Validation Gate:
As
must be between 0.9 and 1.2. If
As>1.5
, the pH of MPA is likely too low, failing to fully deprotonate the primary amine. Re-adjust MPA to pH 10.5.
Phase 3: Scale-Up & Fraction Collection
Gradient Flattening: Based on the scouting run, calculate the %B at which the target elutes. Design a focused gradient starting 10% below this value and ending 10% above it, spread over 20 minutes.
Fractionation: Trigger fraction collection using the MS signal (
m/z
247.0/249.0) to ensure high purity.
Post-Purification Handling: Lyophilize the fractions directly. Because ammonium bicarbonate is volatile, it will sublime completely, leaving the pure free-base amine without the need for subsequent desalting.
Troubleshooting Guide & FAQs
Q: I am observing a closely eluting impurity with a mass of [M-78]. What is it, and how do I resolve it?
A: An impurity with a mass difference of -78 Da (or
m/z
169.1
[M+H]+
) is the debrominated byproduct : 1-(thiophen-2-ylmethyl)azetidin-3-amine. The loss of the heavy bromine atom drastically reduces the hydrophobicity of the thiophene ring.
To resolve this, you must maximize the hydrophobic selectivity of your column. Decrease your initial organic modifier concentration and flatten the gradient slope (e.g., 1% B/min to 0.5% B/min) around the elution window.
Caption: Logical troubleshooting sequence for resolving the target compound from its debrominated byproduct.
Q: I used a 0.1% TFA method, and my compound degraded during the concentration step. Why?
A: While TFA is excellent for sharpening basic peaks during chromatography, it is a strong acid. When fractions are concentrated via rotary evaporation or lyophilization, the water and acetonitrile evaporate first, leaving behind concentrated liquid TFA. The azetidine ring is highly strained (due to its 4-membered structure) and is susceptible to acid-catalyzed ring-opening nucleophilic attacks under high heat and low pH.
Corrective Action: If you must use a low-pH TFA method, immediately neutralize the collected fractions with a few drops of dilute ammonium hydroxide before concentration, or switch entirely to the high-pH volatile buffer method described in Section 3.
Q: Why is my UV signal weak despite injecting a high concentration of the sample?
A: The primary chromophore in this molecule is the bromothiophene ring, which typically has an absorption maximum (
λmax
) around 230-240 nm. If your UV detector is set to a standard 254 nm, you are observing the tail end of the absorption band, resulting in poor sensitivity.
Corrective Action: Extract the UV spectrum from your Photodiode Array (PDA) detector during the scouting run and shift your monitoring wavelength to the compound's specific
λmax
(e.g., 235 nm).
References
Stella, C., Rudaz, S., Mottaz, M., Carrupt, P. A., & Veuthey, J. L. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Separation Science, 2004.[Link]
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Applications Library.[Link]
Phenomenex. "Loading Capacity of Amitriptyline using Luna® Omega and Kinetex® PS C18 Columns." Phenomenex Technical Notes. [Link]
Kipper, K. "Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds." University of Tartu - Excellence in Analytical Chemistry, 2012.[Link]
Optimization
Technical Support Center: Stability and Storage of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Welcome to the technical support guide for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges you may encounter.
Introduction
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a complex molecule featuring a strained azetidine ring, a reactive amine group, and a bromothiophene moiety. Each of these structural features presents unique stability challenges. The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, makes it susceptible to ring-opening reactions[1][2]. Furthermore, the primary amine is prone to oxidation and other degradative pathways, while the bromothiophene group can also undergo dehalogenation. Proper storage and handling are therefore paramount to maintain the compound's purity and activity.
This guide will delve into the potential degradation pathways, provide validated storage protocols, and offer troubleshooting solutions for common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine?
A1: For optimal long-term stability, the solid compound should be stored at low temperatures, under an inert atmosphere, and protected from light and moisture.[3][4] These conditions are critical to mitigate the primary degradation pathways: oxidation of the amine, hydrolysis, and potential ring-opening of the azetidine.
Parameter
Recommended Condition
Rationale
Temperature
-20°C to -80°C
Slows down chemical degradation rates, including ring-opening and oxidation.[5][6]
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents oxidation of the amine group, which is a common cause of discoloration and impurity formation.
Light
Amber glass vial or opaque container
Protects the compound from photodegradation, a potential issue for heterocyclic and aromatic systems.[3]
Humidity
Tightly sealed container with desiccant
Minimizes exposure to moisture, which can lead to hydrolysis of the compound.[3]
Q2: My sample of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine has turned yellow/brown over time. What is the likely cause and is it still usable?
A2: The yellowing or browning of amine-containing compounds is a common sign of oxidation.[7][8] The primary amine group in your compound is likely reacting with atmospheric oxygen. This discoloration indicates the formation of oxidized impurities, which may affect the compound's purity and reactivity in subsequent experiments.
Before use, it is highly recommended to assess the purity of the discolored sample using analytical techniques such as HPLC or LC-MS to quantify the level of degradation.[9] For sensitive applications, repurification by a suitable method like column chromatography may be necessary.
Q3: Can I store this compound in a solution? What solvent should I use?
A3: Storing this compound in solution for extended periods is generally not recommended due to an increased risk of degradation. If solution storage is unavoidable, choose a dry, aprotic solvent and store at -80°C.
Recommended Solvents: Anhydrous DMSO, DMF, or Dioxane.
Solvents to Avoid: Protic solvents like methanol or water can participate in hydrolysis or ring-opening reactions. Acidic or basic solutions should also be avoided as they can catalyze degradation.
Always prepare solutions fresh whenever possible for the most reliable experimental outcomes.[9]
Q4: What are the main degradation pathways for this molecule?
A4: The primary degradation pathways for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine are believed to be:
Oxidation of the Amine: The primary amine can be oxidized, leading to the formation of colored impurities and byproducts.[8]
Azetidine Ring-Opening: The strained four-membered ring can open, especially in the presence of acids, bases, or nucleophiles.[1][2][10]
Dehalogenation of the Bromothiophene Ring: The bromine atom may be removed through reductive, oxidative, or hydrolytic pathways.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Symptom / Observation
Potential Cause(s)
Recommended Actions & Explanations
Inconsistent or lower-than-expected biological activity
Compound degradation leading to lower effective concentration.
1. Verify Purity: Analyze your stock solution and solid sample using HPLC or LC-MS to check for the presence of degradation products.[9] 2. Prepare Fresh Solutions: Always prepare solutions immediately before use from a solid that has been stored under the recommended conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., LC-MS, GC-MS)
Formation of degradation products during storage or sample preparation.
1. Analyze Degradation Pathways: Compare the masses of the unexpected peaks with potential degradation products (e.g., oxidized amine, ring-opened product). 2. Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., high temperatures, strong acids/bases) during experimental setup.
Poor solubility of the compound after long-term storage
Formation of insoluble polymeric byproducts due to degradation.
1. Visual Inspection: Check for any particulate matter in the solid sample. 2. Purity Analysis: Use analytical methods to confirm the presence of impurities. If significant degradation has occurred, the batch may need to be discarded.
Discoloration of the solid compound (yellowing/browning)
1. Inert Atmosphere Storage: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen) to prevent further oxidation. 2. Purity Assessment: Before use, assess the purity of the material. For critical applications, purification may be required.
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely points of instability on the 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine molecule.
Caption: Potential degradation sites on the molecule.
Aliquot the Sample: Upon receiving the compound, if it is in a large quantity, aliquot it into smaller, single-use amounts in separate vials. This minimizes the number of times the main stock is exposed to ambient conditions.
Select Appropriate Vials: Use amber glass vials with tight-fitting caps to protect from light and moisture.
Inert Atmosphere: Place the open vials in a glove box or a desiccator that can be purged with an inert gas. Purge the container with dry argon or nitrogen for several minutes to displace all air.
Seal Vials: While still under the inert atmosphere, tightly seal the vials. For extra protection, wrap the cap with Parafilm.
Label and Store: Clearly label each vial with the compound name, date, and concentration (if in solution). Place the vials in a freezer at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a basic method to assess the stability of your compound over time.
Prepare Initial Sample (T=0):
Accurately weigh a small amount of the solid compound.
Dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).
Immediately analyze this solution by HPLC to obtain the initial purity profile. This will serve as your baseline.
Store Samples under Test Conditions:
Store aliquots of the solid compound and the stock solution under your desired storage conditions (e.g., -20°C, 4°C, room temperature).
Analyze at Subsequent Time Points:
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.
Analyze the samples by HPLC using the same method as the initial analysis.
Data Analysis:
Compare the chromatograms from the different time points to the T=0 baseline.
Look for a decrease in the area of the main peak and the appearance of new peaks, which indicate degradation.
Calculate the percentage of the main compound remaining to quantify stability.
Visualizing the Stability Testing Workflow
Caption: Workflow for assessing compound stability.
References
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed.
How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
Effects of Oxidation on Amine-Containing Materials.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.
A Comprehensive Pharmaceutical Cold Chain API Cold Storage Condition Comparison Guide. TrueCold Blog.
Decolorization of amines.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. PMC.
Formation of heterocyclic amines in fried fish fiber during processing and storage. PubMed.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma.
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
Mechanistic pathways for halogen dance reactions in bromo-thiophenes: a cascade-like p
Are amines often yellow? : r/chemistry. Reddit.
Why Do Amine-Containing Resins Discolor When Paired with UVAs?. Chitec.
Steps involved for the analyses of degraded amines using GC.
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
Technical Support Center: Preventing Degrad
A Guide to Troubleshooting Common Chemistry Labor
Degradation of Brominated Organic Compounds (Flame Retardants)
safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation P
Relative Humidity Modulates the Physicochemical Processing of Secondary Brown Carbon Formation from Nighttime Oxid
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts.
Teaching Your Lab Staff to Successfully Troubleshoot.
TROUBLESHOOTING GUIDE.
Short- and Long-Term Stability of Arom
Heterocyclic Amines in Fresh and Processed Meat Products.
Pharma Stability: Troubleshooting & Pitfalls.
Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed.
Relative Humidity Modulates the Physicochemical Processing of Secondary Brown Carbon Formation from Nighttime Oxidation of Furan and Pyrrole.
Radiolytic degradation of thiophene: Performance, pathway and toxicity evalu
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC.
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook.
Relative Humidity Modulates the Physicochemical Processing of Secondary Brown Carbon Formation from Nighttime Oxid
Resolving co-elution issues in 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine chromatography
Welcome to the technical support center for resolving chromatographic challenges associated with 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for resolving chromatographic challenges associated with 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution and other separation issues with this and structurally similar polar basic compounds. Our approach is rooted in fundamental chromatographic principles to provide you with robust, transferable solutions.
Introduction: The Challenge of Polar Amines
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a polar molecule containing a secondary amine within the azetidine ring, making it susceptible to strong interactions with stationary phases and sensitive to mobile phase conditions. These properties often lead to challenges such as poor peak shape, low retention in reversed-phase (RP) chromatography, and co-elution with impurities or degradants. This guide will provide a systematic approach to troubleshoot and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: My 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine peak is tailing significantly on a C18 column. What is the likely cause and how can I fix it?
A1: Peak tailing for basic compounds like yours on silica-based C18 columns is often caused by secondary interactions between the protonated amine and acidic silanol groups on the silica surface.[1] This can be addressed in several ways:
Mobile Phase pH Adjustment: Increasing the mobile phase pH to a level well above the pKa of the azetidine amine will neutralize the compound, reducing its interaction with silanols and improving peak shape.[2][3] A pH of 9.5 or higher is often effective for amines.
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby minimizing peak tailing.
Column Choice: Consider using a column with a modern end-capping technology that effectively shields the silica surface, or a column specifically designed for the analysis of basic compounds. Hybrid particle columns also offer improved pH stability.
Q2: I have very little or no retention of my compound in reversed-phase chromatography. How can I increase its retention time?
A2: Poor retention of polar compounds on nonpolar stationary phases is a common issue.[4] To increase retention for your analyte:
Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For highly polar compounds, you may need to use a mobile phase with a very high aqueous content.[4]
Increase Mobile Phase pH: For a basic compound, increasing the mobile phase pH will neutralize the amine, making the molecule less polar and increasing its retention in reversed-phase mode.[2]
Consider a Different Chromatographic Mode: If retention is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[5][6][7][8]
Q3: I am observing co-elution of my target analyte with a closely related impurity. What is the best strategy to resolve them?
A3: Resolving closely eluting peaks requires optimizing the selectivity (α) of your chromatographic system.[9][10] Here are several strategies:
Modify Mobile Phase pH: Changing the pH can alter the ionization state of your analyte and the impurity differently, leading to changes in retention and potentially resolving the co-elution.[11][12][13]
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity due to different solvent properties.
Adjust the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.[9]
Explore Alternative Stationary Phases: If mobile phase optimization is insufficient, changing the stationary phase chemistry is a powerful tool. Consider a phenyl-hexyl or an embedded polar group (EPG) column in reversed-phase, or switch to HILIC.[4][14]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
This guide provides a systematic workflow for tackling co-elution issues with 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine.
Step 1: System Suitability Check
Before modifying your method, ensure your HPLC system is performing optimally.[9]
Peak Shape: Check for fronting or tailing of a standard compound. Poor peak shape can mask resolution.[9]
System Pressure: Monitor for pressure fluctuations, which could indicate pump issues or leaks.
Blank Injection: Run a blank to check for ghost peaks or carryover that might be co-eluting with your analyte.[9]
Step 2: Method Optimization in Reversed-Phase (RP) Mode
Protocol 1: Mobile Phase pH and Buffer Screening
Preparation: Prepare mobile phases with buffers at three different pH levels: low (e.g., pH 2.7 with formic acid), mid (e.g., pH 7.0 with phosphate buffer), and high (e.g., pH 9.5 with ammonium carbonate).
Screening: Inject your sample using a generic gradient at each pH condition.
Evaluation: Analyze the chromatograms for changes in selectivity and resolution.
Column Selection: If co-elution persists, select columns with different stationary phase chemistries. Good alternatives to a standard C18 include:
Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for aromatic compounds like your thiophene-containing analyte.
Embedded Polar Group (EPG): These phases are compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.[4]
Fluorinated Phases: Can provide unique selectivity for halogenated compounds.
Execution: Run your optimized mobile phase conditions on the alternative columns.
Analysis: Compare the chromatograms to identify the best stationary phase for your separation.
Step 3: Switching to HILIC Mode
If reversed-phase methods fail to provide adequate resolution, HILIC is the next logical step. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5][8]
Diagram: HILIC Troubleshooting Workflow
Caption: A workflow for troubleshooting co-elution by transitioning to HILIC.
Protocol 3: Initial HILIC Method Development
Column Choice: Start with a bare silica or an amide-bonded HILIC column.[15][16]
Mobile Phase:
Solvent A: 10 mM Ammonium Acetate in Water
Solvent B: Acetonitrile
Initial Gradient:
0-1 min: 95% B
1-10 min: 95% to 50% B
10-12 min: 50% B
12-13 min: 50% to 95% B
13-18 min: 95% B (re-equilibration)
Optimization:
To increase retention, increase the initial percentage of acetonitrile.[5]
Adjust the buffer concentration and pH to fine-tune selectivity.[5]
Visualizing the Logic: Decision Tree for Co-elution Resolution
Caption: Decision tree for systematically resolving co-elution issues.
By following this structured approach, you can efficiently troubleshoot and resolve co-elution and other chromatographic issues for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine and other challenging polar basic compounds.
References
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
Effect of pH on LC-MS Analysis of Amines.
HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific.
CHROMATOGRAPHIC DETERMIN
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part 1: Relationship Between the Sample and Mobile-Phase Buffers.
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
Alternative st
A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
A Simple, Generally Applicable HILIC Method Development Pl
RediSep C-18 reversed phase column Purific
Different Types of Stationary Phases in Liquid Chrom
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
Why Use HILIC or HIC Chromatography: Theory and Method Development Str
Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
The Importance Of Mobile Phase PH in Chromatographic Separ
Co-Elution: The Achilles' Heel of Chromatography (and Wh
Control pH During Method Development for Better Chrom
Troubleshooting Reversed Phase Chrom
HPLC Troubleshooting.
Tips and Tricks of HPLC System Troubleshooting. Agilent.
Technical Support Center: Synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Here is a technical support center with troubleshooting guides and FAQs for reducing side reactions in the scale-up of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine synthesis. Introduction: The synthesis of 1-[(4-Brom...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a technical support center with troubleshooting guides and FAQs for reducing side reactions in the scale-up of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine synthesis.
Introduction:
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a critical process for the development of various pharmaceutical intermediates. The most common and scalable synthetic route is the reductive amination between 4-bromothiophene-2-carbaldehyde and azetidin-3-amine. While efficient, this process is susceptible to several side reactions that can impact yield, purity, and overall process robustness, especially during scale-up. This guide provides in-depth troubleshooting advice and optimized protocols to mitigate these challenges, ensuring a consistent and high-quality production process. Reductive amination is a cornerstone of pharmaceutical chemistry for its operational simplicity and wide applicability in C-N bond formation.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction consistently shows a low yield of the target molecule, even with full conversion of the starting aldehyde. What are the likely causes?
A1: Low isolated yield despite complete consumption of the starting material often points to the formation of soluble byproducts, degradation of the product during work-up, or competing reaction pathways. The most common culprits in this specific synthesis are:
Azetidine Ring Opening: The strained four-membered azetidine ring is susceptible to nucleophilic attack, especially under harsh acidic or basic conditions or at elevated temperatures. This can lead to the formation of ring-opened oligomeric or polymeric materials that are difficult to isolate and characterize.[3]
Over-alkylation: The product, a secondary amine, is nucleophilic and can react with another molecule of the starting aldehyde and a reducing agent to form a tertiary amine impurity. This is a classic side reaction in amine alkylations.[4][5]
Debromination: The bromine atom on the thiophene ring can be reductively cleaved under certain conditions, leading to the formation of 1-(thiophen-2-ylmethyl)azetidin-3-amine.[6]
To diagnose the issue, it is crucial to perform a detailed analysis of the crude reaction mixture by LC-MS to identify the mass of the major byproducts.
Q2: I am observing a significant impurity with a mass corresponding to the addition of another (4-bromothiophen-2-yl)methyl group. How can I prevent this over-alkylation?
A2: This is a classic case of over-alkylation, where your desired secondary amine product reacts further to form a tertiary amine.[4][7] This side reaction is driven by several factors that can be controlled:
Stoichiometry: An excess of the aldehyde or reducing agent relative to the amine can promote the second alkylation.
Rate of Addition: Adding the aldehyde or reducing agent too quickly can create localized areas of high concentration, favoring the reaction with the more nucleophilic product amine over the starting primary amine.
Temperature: Higher temperatures can increase the rate of this side reaction.
Mitigation Strategies:
Control Stoichiometry: Use a slight excess of the azetidin-3-amine (e.g., 1.1-1.2 equivalents) to ensure the aldehyde is consumed primarily by the starting material.
Slow Addition: Implement a slow, controlled addition of the reducing agent to the mixture of the amine and aldehyde. This maintains a low concentration of the reactive species and favors the initial desired reaction.
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective for the reduction of the intermediate iminium ion over the starting aldehyde, reducing the chance of side reactions.[5][8]
Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0-10 °C) to slow down the rate of the competing over-alkylation reaction.
Q3: My final product is contaminated with a debrominated impurity. What reaction parameter is causing this, and how can it be avoided?
A3: The presence of a debrominated species is a result of reductive dehalogenation of the bromothiophene ring.[6] This is particularly common when using aggressive reducing agents or certain catalysts.
Key Causes and Solutions:
Reducing Agent Choice: Stronger borohydride reagents like sodium borohydride (NaBH₄), especially in the presence of transition metal catalysts or at higher temperatures, can cause debromination. Switching to a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is highly recommended.[5]
pH Control: The stability of the C-Br bond can be pH-dependent. Maintaining the reaction pH in a neutral to slightly acidic range (pH 5-7) is generally optimal for the stability of the iminium intermediate and helps avoid conditions that might promote dehalogenation.
Avoid Catalytic Hydrogenation: While catalytic hydrogenation is a common method for reductive amination, it is often incompatible with aryl halides due to competing dehalogenation. Stick to hydride-based reducing agents.
Q4: I am seeing inconsistent reaction profiles and yields between batches. Could my starting aldehyde be the problem?
A4: Yes, the stability of 4-bromothiophene-2-carbaldehyde is a critical factor for process consistency.[9][10] Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[11]
Troubleshooting Steps:
Purity Check: Always check the purity of the aldehyde by NMR or LC-MS before use. Look for the presence of 4-bromothiophene-2-carboxylic acid.
Storage Conditions: Store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8 °C) as recommended.[10][12]
Inert Reaction Atmosphere: On scale-up, ensure the reaction vessel is properly purged with nitrogen or argon before adding reagents to prevent air exposure during the reaction.
The presence of the carboxylic acid impurity can sequester the amine starting material as a salt, effectively altering the stoichiometry and leading to lower yields and inconsistent results.
Process Optimization and Troubleshooting Protocols
Optimized Reductive Amination Protocol
This protocol is designed to minimize over-alkylation and debromination while ensuring high conversion.
Materials:
4-Bromothiophene-2-carbaldehyde (≥98% purity)
Azetidin-3-amine (or its hydrochloride salt)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (optional, for pH adjustment)
Saturated Sodium Bicarbonate solution
Brine
Procedure:
Vessel Preparation: Under a nitrogen atmosphere, charge a reaction vessel with azetidin-3-amine (1.1 eq) and DCM (10 vol). Note: If using the hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and stir for 15 minutes.
Aldehyde Addition: Dissolve 4-bromothiophene-2-carbaldehyde (1.0 eq) in DCM (2 vol) and add it to the amine solution while maintaining the temperature at 20-25 °C.
Imine Formation: Stir the mixture for 1-2 hours at 20-25 °C to allow for the formation of the intermediate imine/iminium ion. Monitor by TLC or LC-MS for the disappearance of the aldehyde.
Reduction: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 1-1.5 hours, ensuring the internal temperature does not exceed 10 °C.
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by LC-MS.
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography or by crystallization from an appropriate solvent system (e.g., Isopropyl Acetate/Heptane).
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway and the key side reactions to be avoided during scale-up.
Caption: Main reaction and competing side reaction pathways.
Data Summary: Recommended Reaction Parameters
Parameter
Recommended Condition
Rationale
Amine Stoichiometry
1.1 - 1.2 equivalents
Drives reaction to completion, minimizes residual aldehyde.
Reducing Agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Mild and selective, reduces risk of over-alkylation and debromination.[8]
Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Aprotic, good solubility for reactants, standard for this chemistry.
Temperature
0-10 °C for reduction
Minimizes rates of side reactions.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation of the aldehyde starting material.[11]
pH
Neutral to slightly acidic (5-7)
Stabilizes the iminium intermediate and minimizes side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during scale-up.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
Jeffries, A. T., & Párkányi, C. Photodebromination of Bromothiophenes. Scite. [Link]
France, S., et al. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Org Lett., 2015. [Link]
Afanasyev, O. I., et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chem Rev., 2019. [Link]
Sommer, H. Z., et al. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
Afanasyev, O. I., et al. Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Ye, L., et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew Chem Int Ed Engl., 2013. [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Technical Support Center: Overcoming Steric Hindrance in 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine Workflows
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly congested, poly-heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center.
As a Senior Application Scientist, I frequently consult on the functionalization of highly congested, poly-heterocyclic scaffolds. The molecule 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine presents a unique dual challenge: a sterically hindered 4-bromothiophene core (compounded by the bulky 2-methylazetidine substituent) and a primary amine situated on a strained, sterically demanding 4-membered azetidine ring.
This guide is designed for drug development professionals and synthetic chemists. It provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure your synthetic success when working with this complex building block.
Part 1: Core Challenges & Causality (FAQs)
Q1: Why are my Suzuki-Miyaura cross-coupling yields so low at the 4-bromo position, and how do I prevent protodehalogenation?
The Causality: While the bromine at the 4-position is technically meta to the bulky 2-methylazetidine substituent, the restricted conformational flexibility of the strained azetidine ring creates a highly congested microenvironment. More critically, if the primary amine is unprotected, both the amine and the thiophene sulfur will competitively coordinate to the Palladium center, poisoning the catalyst and stalling the catalytic cycle.
The Solution: First, protect the primary amine. Second, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos). These bulky P,P=O ligands are specifically designed to inhibit isomerization and reduction side reactions during the cross-coupling of sterically hindered aryl halides[1]. The extreme steric bulk of XPhos forces the Pd center to accelerate reductive elimination, preventing the catalyst from degrading.
Q2: I am attempting a Buchwald-Hartwig amination on the thiophene core. How do I avoid intramolecular cyclization or oligomerization?
The Causality: The primary amine on the azetidin-3-amine moiety is a potent nucleophile. During Pd-catalyzed C-N bond formation, this endogenous amine will outcompete your target exogenous amine, leading to complex oligomeric mixtures.
The Solution: After protection, employ a catalyst system utilizing Pd2(dba)3 with BrettPhos or tBuBrettPhos. These sterically hindered ligands are remarkably active catalysts, allowing the coupling of a wide range of amines with hindered aryl bromides while resisting catalyst deactivation.
Q3: Reductive amination at the azetidin-3-amine primary amine is failing. The imine forms, but reduction is sluggish. Why?
The Causality: The azetidine ring itself is sterically demanding. The adjacent 1-[(4-bromothiophen-2-yl)methyl] group creates a "clamshell" steric shielding effect around the primary amine. Standard reducing agents like NaBH₄ are often too bulky or unreactive toward the highly shielded iminium intermediate.
The Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) in the presence of Titanium(IV) isopropoxide (Ti(O-iPr)₄). The Titanium acts as a potent Lewis acid, forcing the equilibrium toward the iminium intermediate despite steric clash, while the mild borohydride selectively reduces the activated species.
Part 2: Visualizing the Workflows
Workflow for chemoselective cross-coupling of sterically hindered azetidines.
Catalytic cycle detailing steric resolution in Pd-catalyzed cross-coupling.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.
This protocol utilizes steric bulk to our advantage, preventing catalyst poisoning during the functionalization of the thiophene core[2].
Step 1: Amine Protection
Reaction Setup: Dissolve 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (2.0 eq) and cool to 0 °C.
Addition: Dropwise add a solution of Boc₂O (1.1 eq) in DCM. Stir for 2 hours at room temperature.
Causality: The Et₃N neutralizes any hydrobromide salts and acts as a proton scavenger, ensuring the primary amine is sufficiently nucleophilic to attack the Boc anhydride despite the steric bulk of the azetidine ring.
Validation Checkpoint: Analyze via LCMS. You must observe a mass shift of +100 m/z ([M+H]⁺). Do NOT proceed to Step 5 if starting material remains; trace free amine will poison the Palladium catalyst in the next step.
Step 2: Sterically Resolved Cross-Coupling
5. Reaction Setup: In a Schlenk tube, combine the N-Boc protected intermediate (1.0 eq), target Arylboronic acid (1.5 eq), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 eq).
6. Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1). Evacuate and backfill with Argon 3x. Heat to 90 °C for 12 hours.
7. Causality: The biphasic Toluene/H₂O system dissolves both the highly lipophilic protected intermediate and the inorganic base. XPhos is critical here; its dicyclohexyl groups create a steric shield around the Pd center, preventing the thiophene sulfur from coordinating and stalling the reaction[1].
8. Validation Checkpoint: TLC (Hexanes/EtOAc). Look for the complete disappearance of the starting material's distinct isotopic pattern (the 1:1 M/M+2 ratio indicative of the bromine atom).
Protocol B: Reductive Amination at the Hindered Primary Amine
This protocol addresses the "clamshell" steric hindrance around the azetidine ring.
Imine Formation: Combine 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous THF. Add Ti(O-iPr)₄ (2.0 eq) and stir at room temperature for 12 hours.
Causality: Ti(O-iPr)₄ acts as both a potent Lewis acid and a water scavenger. It forces the equilibrium toward the iminium intermediate, overcoming the severe steric repulsion at the nitrogen-containing stereocenter[3].
Reduction: Cool the mixture to 0 °C and add NaBH(OAc)₃ (2.0 eq) in portions. Stir for 4 hours.
Validation Checkpoint: Quench with saturated NaHCO₃ (Caution: gas evolution and formation of titanium dioxide salts). Filter through Celite before LCMS analysis to prevent column clogging.
Part 4: Quantitative Data & Troubleshooting Tables
Table 1: Ligand Selection Matrix for Hindered Thiophenes
Reaction Type
Recommended Ligand
Catalyst Loading
Base / Solvent
Expected Yield
Causality / Mechanistic Notes
Suzuki-Miyaura
XPhos
5 mol% Pd2(dba)3
K₃PO₄ / Tol:H₂O
85-95%
Dicyclohexyl groups prevent S-coordination and inhibit reduction side reactions[1].
Buchwald-Hartwig
BrettPhos
2-5 mol% Pd(OAc)2
NaOtBu / Dioxane
75-90%
Highly active for sterically hindered aryl bromides; prevents oligomerization.
Stereospecific Alkylation
Cyclohexyl-based
10 mol% Pd(PPh3)4
Cs₂CO₃ / THF
70-85%
Preserves enantiofidelity at nitrogen-containing stereocenters like azetidines[3].
Sonogashira
dtbpf
5 mol% PdCl2(dtbpf)
Et₃N / DMF
60-75%
Bidentate ligand forces cis-coordination, accelerating reductive elimination in congested spaces.
Minimizing debromination during the synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Technical Support Center: Synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine Welcome, researchers and drug development professionals. This guide is designed to provide expert guidance on a critical step in the...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Welcome, researchers and drug development professionals. This guide is designed to provide expert guidance on a critical step in the synthesis of many pharmaceutical intermediates: the reductive amination to form 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. A common and frustrating side reaction is the partial or complete debromination of the thiophene ring, leading to reduced yields and complex purification challenges. This resource offers in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you minimize this unwanted side reaction.
Troubleshooting Guide: Minimizing Debromination
This section addresses specific experimental issues where debromination is a prevalent side reaction during the synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine via reductive amination.
Issue 1: Significant formation of the debrominated byproduct, 1-(thiophen-2-ylmethyl)azetidin-3-amine.
Symptoms:
LC-MS analysis shows a significant peak corresponding to the mass of the debrominated product.
¹H NMR of the crude product shows a complex aromatic region, with signals corresponding to both the desired 4-bromothiophen and the unsubstituted thiophene ring.
Difficulty in purifying the desired product from the debrominated impurity due to similar polarities.
Root Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Reducing Agent Choice
Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the carbon-bromine bond, especially at elevated temperatures or with prolonged reaction times.[1][2]
Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for reductive aminations as it is less likely to reduce the C-Br bond.[3][4][5]
Reaction Temperature
Higher temperatures can provide the activation energy needed for the undesired debromination reaction to occur.[6]
Maintain a low reaction temperature. Conduct the reductive amination at 0 °C to room temperature. Avoid heating the reaction mixture unless absolutely necessary for solubility.
Prolonged Reaction Time
The longer the reaction is allowed to proceed, the greater the opportunity for side reactions like debromination to occur.
Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material (4-bromothiophene-2-carbaldehyde) is consumed.
Presence of Catalytic Impurities
Trace amounts of transition metals (e.g., palladium, nickel) from previous synthetic steps can catalyze hydrodebromination.[7]
Ensure all glassware is scrupulously clean. If the starting aldehyde was synthesized using a palladium-catalyzed reaction, ensure it is thoroughly purified to remove any residual catalyst.
Issue 2: Low yield of the desired product, with a significant amount of unreacted 4-bromothiophene-2-carbaldehyde.
Symptoms:
TLC or LC-MS analysis shows a significant amount of remaining starting aldehyde.
The isolated yield of the desired product is low, even if debromination is not the major side reaction.
Root Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Inefficient Imine Formation
The reductive amination proceeds via an intermediate imine. If the imine does not form efficiently, the reduction step cannot proceed.[8][9]
Optimize imine formation conditions. The reaction is often catalyzed by mild acid. Adding a small amount of acetic acid can facilitate imine formation.[10] The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine.[3]
Incorrect pH
The pH of the reaction is crucial. If the solution is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated.[3]
Maintain a mildly acidic pH (around 5-6). This can be achieved by the addition of a controlled amount of acetic acid.
Decomposition of Reducing Agent
Sodium triacetoxyborohydride is moisture-sensitive and can decompose if exposed to water or protic solvents like methanol.[4][11]
Use an anhydrous aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[5] Ensure all reagents and solvents are dry.
Frequently Asked Questions (FAQs)
Q1: Why is the bromine on the thiophene ring susceptible to removal during this reaction?
A1: The carbon-bromine bond on a thiophene ring can be cleaved under certain reductive conditions. This can be exacerbated by the presence of hydride-donating reagents, elevated temperatures, and trace metal catalysts.[1][6] The electron-rich nature of the thiophene ring can also influence the stability of intermediates that may lead to debromination.
Q2: I am using sodium triacetoxyborohydride (STAB), but still observe some debromination. What else can I do?
A2: Even with a mild reducing agent like STAB, other factors can contribute to debromination. Consider the following:
Purity of your starting materials: Ensure your 4-bromothiophene-2-carbaldehyde is free of any organometallic residues from previous steps.
Reaction setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might generate species that can promote debromination.
Order of addition: Add the STAB portion-wise to the solution of the aldehyde and amine to maintain a low concentration of the reducing agent at any given time, which can help to suppress side reactions.
Q3: Can I use a different solvent for the reaction?
A3: Yes, while DCM and DCE are common, other aprotic solvents like tetrahydrofuran (THF) can also be used.[5] However, it is crucial to avoid protic solvents like methanol or ethanol when using STAB, as they will react with the reducing agent.[4][11]
Q4: How can I effectively purify my product from the debrominated analog?
A4: Purification can be challenging due to the similar properties of the desired product and the debrominated byproduct.
Column Chromatography: Careful column chromatography on silica gel is the most common method. A shallow gradient of a polar solvent (e.g., methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent streaking of the amines) can help to resolve the two compounds.
Recrystallization/Salt Formation: In some cases, converting the product to a salt (e.g., hydrochloride or tartrate) and performing a recrystallization may help to isolate the desired compound in higher purity.
Optimized Experimental Protocol
This protocol is designed to minimize debromination during the synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine.
Materials:
4-Bromothiophene-2-carbaldehyde
Azetidin-3-amine (as a stable salt, e.g., dihydrochloride)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Amine Free-Basing: To a stirred solution of azetidin-3-amine dihydrochloride (1.1 equivalents) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C. Stir the mixture for 30 minutes at room temperature.
Imine Formation: To the above mixture, add a solution of 4-bromothiophene-2-carbaldehyde (1.0 equivalent) in anhydrous DCM. Stir the reaction mixture at room temperature for 1-2 hours. You can monitor the formation of the imine by TLC or LC-MS.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Process
Logical Workflow for Troubleshooting
Caption: Synthetic pathway and potential side reaction.
References
BenchChem. (n.d.). Preventing debromination during reactions with 3,4-Dibromothiophene.
BenchChem. (n.d.). Preventing debromination of 3-Bromothiophene during reactions.
BenchChem. (n.d.). Technical Support Center: Minimizing Side Products in Reductive Amination.
Chahen, L., et al. (2005). Catalytic and Stoichiometrically Directed Synthesis of Less Accessible Bromothiophenes and Bromobithiophenes. Trapping and Characterization of Catalytic Intermediates of trans-PdBr(C4H4-nSBrn-1)(PPh3)2 (n = 1–4). Organometallics, 24(1), 6-9.
Havinga, E., & de Jongh, R. O. (1968). Photodebromination of Bromothiophenes. Recueil des Travaux Chimiques des Pays-Bas, 87(11), 1239-1248.
Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
Wikipedia. (2024). Reductive amination. Retrieved from [Link]
Posevins, D. V., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5893–5901.
Pearson Education. (n.d.). Reductive amination explained. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Wikipedia. (2024). Sodium triacetoxyborohydride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
BenchChem. (n.d.). Synthesis of Sodium Triacetoxyborohydride for Laboratory Use: A Technical Guide.
University of California, Irvine. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from [Link]
Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Retrieved from [Link]
Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3- nitrothiophen-2-amines. Retrieved from [Link]
Baxendale Group - Durham University. (n.d.). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Retrieved from [Link]
Advanced Scaffold Selection in Drug Design: 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine vs. 3-Bromothiophene Analogs
Introduction: The Evolution of Thiophene Scaffolds In medicinal chemistry, the thiophene ring has long been utilized as a classical bioisostere for the phenyl ring, offering similar spatial occupation but with altered el...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolution of Thiophene Scaffolds
In medicinal chemistry, the thiophene ring has long been utilized as a classical bioisostere for the phenyl ring, offering similar spatial occupation but with altered electron density and a lower topological polar surface area (TPSA). Historically, simple 3-bromothiophene analogs have served as foundational building blocks for synthesizing kinase inhibitors and GPCR modulators, including blockbuster antiplatelet agents like Ticlopidine and Clopidogrel[1].
However, modern drug discovery has shifted toward the "Escape from Flatland" paradigm, prioritizing molecules with a higher fraction of sp3-hybridized carbons (Fsp3) to improve clinical success rates. This shift has driven the development of highly functionalized, pre-assembled scaffolds like 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine . By incorporating the conformationally rigid, sp3-rich azetidine ring directly onto the thiophene core, chemists can bypass multi-step downstream functionalization while simultaneously improving the molecule's pharmacokinetic (PK) and physicochemical profile[2][3].
This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural advantages, reactivity profiles, and step-by-step experimental methodologies for integration into drug discovery pipelines.
Structural and Physicochemical Profiling
The causality behind selecting an azetidine-functionalized thiophene over a simple bromothiophene lies in the delicate balance of molecular weight, lipophilicity, and target engagement. Azetidines are four-membered nitrogen-containing heterocycles that provide significant conformational rigidity without the heavy molecular weight penalty of larger rings like piperidine[3].
When comparing 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine to a standard 3-bromothiophene analog (e.g., 3-bromo-2-methylthiophene), the functionalized scaffold provides a built-in basic center (primary amine) that can form critical salt bridges or hydrogen bonds within a protein's binding pocket.
Table 1: Comparative Physicochemical Properties
Property
3-Bromo-2-methylthiophene
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Pharmacokinetic Implication
Molecular Weight
177.06 g/mol
247.16 g/mol
Azetidine adds minimal MW penalty compared to larger saturated rings.
Fsp3
0.20
0.50
Higher Fsp3 in the azetidine scaffold correlates with higher aqueous solubility and lower off-target toxicity.
cLogP
~3.1
~1.2
The basic amine drastically lowers lipophilicity, improving metabolic stability.
pKa (Basic Center)
N/A
~8.8 (Primary Amine)
Enables lysosomal trapping or targeted salt-bridge formation in active sites.
Conformational State
Flat (sp2 dominant)
Puckered (sp3 dominant)
The azetidine ring reduces the entropic penalty upon target binding.
Scaffold Functionalization Logic
The presence of the primary amine on the azetidine ring fundamentally alters the synthetic strategy. While simple 3-bromothiophenes readily undergo palladium-catalyzed cross-coupling using standard catalysts like Pd(PPh3)4, the basic amine in 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine can act as a competitive ligand. It coordinates to the palladium center, effectively "poisoning" the catalyst and stalling the oxidative addition or transmetalation steps.
To overcome this, sterically bulky, electron-rich ligands (such as XPhos) paired with Generation 3 (G3) precatalysts are required. The steric bulk prevents the amine from coordinating to the metal, ensuring the catalytic cycle proceeds efficiently.
Logical workflow comparing sp3-enriched vs. flat thiophene scaffolds in drug design.
To ensure scientific integrity and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine incorporates a self-validating system . By introducing an internal standard (1,3,5-trimethoxybenzene) immediately upon reaction quenching, researchers can obtain a precise quantitative NMR (qNMR) yield before committing to time-consuming preparative HPLC purification. This distinguishes true reaction failure from product loss during workup.
Anaerobic Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, phenylboronic acid, and XPhos Pd G3.
Solvent Addition: Add degassed 1,4-dioxane to the vial, followed by the aqueous K3PO4 solution. Seal the vial with a PTFE-lined cap.
Causality Note: The biphasic nature of Dioxane/H2O ensures the basic amine remains partially protonated/solvated, further reducing its ability to poison the Pd catalyst.
Reaction Execution: Remove the vial from the glovebox and stir vigorously at 100°C in a pre-heated aluminum block for 12 hours.
Self-Validating Quench: Cool the reaction to room temperature. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) directly to the crude mixture. Dilute with 5 mL of ethyl acetate and stir for 5 minutes.
qNMR Analysis: Extract a 0.1 mL aliquot of the organic layer, evaporate the solvent under a stream of N2, and dissolve the residue in CDCl3. Acquire a 1H-NMR spectrum. Integrate the product's distinct azetidine signals against the internal standard's aromatic singlet (δ 6.09 ppm) to determine the exact chemical yield.
Purification: If the qNMR yield exceeds 85%, proceed to dry the remaining organic layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).
Self-validating experimental workflow for Pd-catalyzed cross-coupling of bromothiophenes.
Conclusion
While 3-bromothiophene remains a cost-effective and highly versatile starting material for constructing flat, lipophilic cores, it often requires extensive downstream optimization to achieve drug-like properties. Conversely, 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine represents a modern, pre-optimized scaffold. By front-loading the synthetic complexity to include a conformationally rigid, sp3-rich azetidine ring, medicinal chemists can rapidly generate lead compounds with superior solubility, reduced lipophilicity, and built-in vectors for target engagement. Utilizing advanced sterically hindered catalysts (like XPhos Pd G3) ensures that the basic amine does not hinder library synthesis, making this scaffold highly actionable for next-generation drug discovery.
References
BenchChem. "The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide." BenchChem, 2025.
Journal of Medicinal Chemistry. "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic." ACS Publications, 2014.
ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Taylor & Francis, 2026.
LC-MS/MS Method Validation for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine: HILIC vs. Reversed-Phase Comparison Guide
As drug development increasingly relies on highly polar, nitrogen-rich bioisosteres, analytical scientists face mounting challenges in chromatographic retention and sensitivity. The compound 1-[(4-Bromothiophen-2-yl)meth...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on highly polar, nitrogen-rich bioisosteres, analytical scientists face mounting challenges in chromatographic retention and sensitivity. The compound 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a prime example. Featuring a basic azetidine ring, a primary amine, and a lipophilic bromothiophene tail, this amphiphilic diamine defies standard analytical approaches.
This guide objectively compares Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS quantification of this molecule, providing a field-proven, self-validating protocol grounded in ICH M10 regulatory standards[1].
The Analytical Challenge & Mechanistic Context
To design a robust LC-MS/MS method, we must first deconstruct the molecule's physicochemical causality:
The Azetidin-3-amine Core: This diamine system is highly basic. At physiological pH (and under acidic mobile phase conditions), both the tertiary ring nitrogen and the primary amine are protonated. This extreme hydrophilicity causes the molecule to elute in the void volume of standard C18 columns.
The Bromothiophene Tail: While thiophene adds a degree of lipophilicity, it is insufficient to overcome the double-positive charge of the protonated amines. Furthermore, the bromine atom provides a distinct M and M+2 isotopic signature (m/z 247.0 and 249.0), which is highly advantageous for MS/MS selectivity but requires careful precursor selection.
Attempting to retain this molecule on a standard RPLC system typically requires ion-pairing reagents (e.g., heptafluorobutyric acid), which severely suppress electrospray ionization (ESI) efficiency and permanently contaminate mass spectrometers. Therefore, an orthogonal retention mechanism is required.
Objective Comparison: RPLC vs. HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile)[2]. In HILIC, water acts as the strong eluting solvent.
The Causality of HILIC Superiority:
For polar amines, HILIC provides a dual-retention mechanism: hydrophilic partitioning into the water-enriched layer on the stationary phase, and electrostatic (ion-exchange) interactions with the surface[2]. Crucially, the high organic content of the HILIC mobile phase dramatically lowers the surface tension of the ESI droplets. This accelerates droplet desolvation in the MS source, leading to exponentially higher ionization efficiency and signal-to-noise (S/N) ratios compared to the highly aqueous mobile phases required for RPLC[3],[4].
Mechanistic pathways contrasting RPLC and HILIC retention for polar diamines.
Quantitative Performance Comparison
The following experimental data summarizes the performance of both methodologies using a 10 ng/mL spiked plasma sample.
Parameter
RPLC-MS/MS (C18 Column)
HILIC-MS/MS (Amide Column)
Performance Shift
Retention Factor (
k′
)
0.4 (Elutes near void)
4.2 (Optimal retention)
10.5x Improvement
Peak Symmetry (
As
)
2.3 (Severe tailing)
1.1 (Highly symmetrical)
Resolved silanol interactions
Signal-to-Noise (S/N)
15:1
340:1
~22x Sensitivity Gain
Matrix Effect (%)
-45% (Ion suppression)
-8% (Negligible)
Bypassed phospholipid zone
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. Every step is designed to minimize analyte loss and maximize reproducibility.
Causality Check: Liquid-liquid extraction (LLE) is avoided because the highly polar diamine will not partition efficiently into organic solvents. Instead, Protein Precipitation (PPT) with 100% Acetonitrile (ACN) is used. This yields an extract that is already high in organic content, allowing for direct injection onto the HILIC column without the risk of analyte loss during evaporation/reconstitution steps.
Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.
Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.
Add 200 µL of cold Acetonitrile (100%) to precipitate proteins.
Vortex vigorously for 2 minutes at 1500 rpm.
Centrifuge at 4000 × g for 10 minutes at 4°C.
Transfer 150 µL of the supernatant to a clean plate for direct LC-MS/MS analysis.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Provides counter-ions for consistent ion-exchange).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B. Hold for 1 min, ramp to 65% B over 3 mins. Return to 95% B to re-equilibrate. (Note: In HILIC, water is the strong solvent; thus, the gradient runs from high to low organic[2]).
Product Ion: m/z 174.9 (Loss of the azetidin-3-amine moiety, yielding the bromothiophenylmethyl cation).
Collision Energy: Optimized to 22 eV.
Self-Validating Framework (ICH M10 Standards)
To ensure trustworthiness and regulatory compliance, the method must be validated according to the ICH M10 guidelines for bioanalytical method validation[1]. The validation is not merely a checklist; it is a closed-loop system designed to prove that the method's accuracy is immune to biological variability.
ICH M10 Bioanalytical Method Validation workflow and decision matrix.
Critical Validation Parameters & Causality
Selectivity & Matrix Effect (6 Lots):
Protocol: Analyze blanks from 6 independent sources of matrix (including hemolyzed and lipemic lots).
Causality: Biological matrices vary wildly in endogenous phospholipid content. Phospholipids co-eluting with the analyte cause invisible ion suppression in the ESI source. Testing 6 lots proves the HILIC gradient successfully separates the analyte from these variable suppression zones[1].
Accuracy & Precision (A&P):
Protocol: Run 3 independent batches containing calibration standards and Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in quintuplicate.
Criteria: Mean concentration must be within ±15% of the nominal value (±20% for LLOQ).
Stability Assessments:
Protocol: Evaluate freeze-thaw (minimum 3 cycles), benchtop (room temperature), and long-term storage stability.
Causality: Azetidines can be susceptible to ring-opening or degradation under certain pH conditions. Stability testing ensures that the sample preparation and storage conditions do not artificially lower the quantified concentration.
References
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. [Link]
HILIC: The Pros and Cons. LCGC International.[Link]
Comparative Reactivity Guide: 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine in Buchwald-Hartwig Amination
As medicinal chemistry increasingly relies on complex, sp3 -rich architectures and bioisosteric replacements, bifunctional building blocks have become indispensable. 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a...
Author: BenchChem Technical Support Team. Date: April 2026
As medicinal chemistry increasingly relies on complex,
sp3
-rich architectures and bioisosteric replacements, bifunctional building blocks have become indispensable. 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a prime example of such a scaffold, combining the conformational restriction of a highly strained azetidine ring with the distinct electronic profile of a 4-bromothiophene.
However, deploying this molecule in Buchwald-Hartwig aminations presents a unique set of chemoselectivity and catalytic challenges. As a Senior Application Scientist, I have compiled this guide to objectively compare the reactivity of this bifunctional monomer against alternative scaffolds, providing researchers with the mechanistic insights and validated protocols necessary to harness its full synthetic potential.
Structural Analysis & The Bifunctional Challenge
To master the reactivity of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, one must first deconstruct its functional domains:
The Electrophile (4-Bromothiophene): Unlike electron-deficient heterocycles (e.g., pyridines), the thiophene core is highly electron-rich. This increased electron density strengthens the C–Br bond, significantly raising the activation energy required for the initial Pd(0) oxidative addition[1].
The Nucleophile (Azetidin-3-amine): The primary amine at the C3 position is sterically unhindered and highly nucleophilic, making it an excellent cross-coupling partner. However, the azetidine ring itself is highly strained and prone to base-mediated ring-opening degradation[2].
The Chelator (Azetidine N1): The tertiary amine within the azetidine ring can act as a competitive ligand. It frequently coordinates to Pd(II) intermediates, pulling the catalyst off-cycle and leading to premature catalyst death.
Because the molecule contains both a competent electrophile and nucleophile, unprotected exposure to standard Buchwald-Hartwig conditions will result in uncontrolled oligomerization or intramolecular macrocyclization.
Comparative Reactivity Profile
To contextualize its performance, we must compare this scaffold against its structural alternatives: the phenyl analog (where thiophene is replaced by benzene) and the piperidine analog (where the 4-membered azetidine is replaced by a 6-membered ring).
Table 1: Comparative Reactivity in Pd-Catalyzed Amination
Scaffold
Oxidative Addition Rate (Electrophile)
Nucleophilicity (Amine)
Base Stability
Catalyst Poisoning Risk
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Slow (Electron-rich core)
High (Unhindered primary)
Low (Strained 4-membered ring)
High (N1 tertiary amine coordination)
1-(4-Bromobenzyl)azetidin-3-amine
Moderate (Neutral core)
High (Unhindered primary)
Low (Strained 4-membered ring)
High (N1 tertiary amine coordination)
1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-amine
Slow (Electron-rich core)
Moderate (Sterically hindered)
High (Stable 6-membered ring)
Low (Steric shielding of N1)
Key Takeaways:
Versus the Phenyl Analog: The thiophene derivative exhibits a significantly slower rate of oxidative addition. Standard first-generation ligands (e.g., BINAP, dppf) will fail here; highly electron-rich, bulky ligands are mandatory to force the oxidative addition.
Versus the Piperidine Analog: The azetidine variant presents severe base-stability challenges. While piperidines easily tolerate strong bases like sodium tert-butoxide (NaOtBu) at elevated temperatures, the azetidine ring will decompose. Consequently, weaker bases like
Cs2CO3
or specific soluble bases like LiHMDS must be employed[3].
Mechanistic Pathways & Catalyst Selection
The dual nature of this molecule requires a strict control of reaction pathways. The diagram below illustrates the divergent catalytic routes based on concentration and protection strategies.
Figure 1: Divergent Buchwald-Hartwig reaction pathways for bifunctional thiophene-azetidine monomers.
The Role of Bulky Dialkylbiaryl Phosphines
To overcome the catalyst poisoning risk posed by the azetidine N1 atom, ligands such as BrettPhos , tBuBrettPhos , or the recently developed AshPhos are required. Their extreme steric bulk creates a protective "pocket" around the Palladium center, physically preventing the tertiary amine from coordinating, while their electron-rich dicyclohexyl/di-tert-butyl groups accelerate the difficult oxidative addition into the thiophene core.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They rely on orthogonal reactivity to selectively address either the electrophilic or nucleophilic site of the molecule.
Objective: Cross-couple the 4-bromothiophene core with an external secondary amine (e.g., morpholine) while completely suppressing the native azetidine amine.
Amine Protection (Causality): Pre-treat the starting material with
Boc2O
to mask the primary azetidin-3-amine. Why? Unprotected primary amines will rapidly outcompete external secondary amines for the Pd(II) intermediate, leading to uncontrolled polycondensation[2].
Reagent Assembly: In a nitrogen-filled glovebox, combine the Boc-protected monomer (1.0 equiv), morpholine (1.2 equiv), tBuBrettPhos Pd G3 (2 mol%), and
Cs2CO3
(2.0 equiv) in anhydrous 1,4-dioxane (0.2 M).
Base Selection (Causality):Cs2CO3
is utilized instead of standard alkoxide bases. Why? It is a mild, insoluble base that facilitates the deprotonation of the amine during reductive elimination without causing the base-mediated ring-opening of the strained azetidine[1].
Execution & Validation Checkpoint: Heat the mixture to 80 °C for 12 hours. Monitor the reaction via LC-MS. The active Pd(0) species will impart a deep red/orange hue to the solution. The complete disappearance of the starting material mass (
[M+H]+
) and the emergence of the morpholine-coupled product mass validates successful C–N bond formation.
Objective: Utilize the azetidin-3-amine as a nucleophile against an external, highly electron-deficient aryl chloride (e.g., 2-chloropyridine), leaving the native 4-bromothiophene intact.
Reagent Assembly: Combine 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (1.0 equiv), 2-chloropyridine (1.0 equiv), BrettPhos Pd G3 (2 mol%), and LiHMDS (2.0 equiv) in anhydrous THF (0.1 M).
Ligand & Base Selection (Causality): LiHMDS is critical for primary amines to prevent over-arylation (diarylation) and is highly compatible with base-sensitive heterocyclic systems[3]. BrettPhos is specifically optimized for primary amines; if the azetidine were substituted to form a secondary amine, RuPhos would be the optimal choice[3].
Temperature Control (Causality): Run the reaction strictly at room temperature (25 °C). Why? The electron-deficient 2-chloropyridine undergoes rapid oxidative addition at room temperature. Keeping the thermal energy low entirely suppresses the oxidative addition of the electron-rich 4-bromothiophene, ensuring absolute chemoselectivity.
Validation Checkpoint: TLC (Hexanes/EtOAc) should reveal a single new spot with higher polarity. Quench the reaction with water to immediately hydrolyze the LiHMDS; this prevents any background, non-catalyzed
SNAr
reactions from occurring during the concentration and workup phases.
References
AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au (ACS Publications). Available at: [Link]
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (PMC). Available at:[Link]
Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. Available at: [Link]
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Institutes of Health (PMC). Available at:[Link]
A Comparative Guide to the Orthogonal Validation of Purity for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine Batches
Introduction: The Criticality of Purity in Novel Heterocyclic Building Blocks In the landscape of modern drug discovery, heterocyclic scaffolds such as 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine serve as pivotal bu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Purity in Novel Heterocyclic Building Blocks
In the landscape of modern drug discovery, heterocyclic scaffolds such as 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine serve as pivotal building blocks for novel therapeutics. The compound's unique structure, combining a reactive bromothiophene moiety with a strained azetidine ring, makes it a valuable synthon for exploring new chemical space. However, these same features present distinct challenges during synthesis, potentially leading to a range of process-related impurities and degradation products. The presence of even trace-level impurities can have profound consequences, impacting biological activity, toxicity profiles, and the reproducibility of downstream experiments.
This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust validation of purity for synthesized batches of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. We move beyond mere protocol recitation to explain the scientific rationale behind method selection, enabling researchers, quality control analysts, and drug development professionals to design and implement a self-validating purity assessment strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies are not only scientifically sound but also align with global regulatory expectations.[1][2][3]
The Analytical Challenge: Potential Impurities and Degradants
A robust purity validation strategy begins with a scientific appraisal of potential impurities that may arise during the synthesis, purification, and storage of the target compound.[4][5] For 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, these can be classified as follows:
Process-Related Impurities:
Starting Materials: Unreacted 4-bromo-2-(chloromethyl)thiophene and azetidin-3-amine.
Intermediates: Incompletely reacted intermediates from the synthetic route.
By-products: Products from side reactions, such as over-alkylation or dimerization.
Degradation Products:
Azetidine Ring-Opening: The inherent strain of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to cleavage by strong nucleophiles or under acidic conditions, which may be encountered during purification or storage.[6][7]
Thiophene Ring Instability: While generally aromatic, substituted thiophenes can undergo degradation, particularly under oxidative or harsh acidic conditions.
The following diagram illustrates the workflow for identifying and controlling these potential impurities, forming the basis of our validation strategy.
Caption: Impurity control and validation workflow.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different physicochemical properties, is essential for a trustworthy assessment.
Analytical Method
Principle
Primary Application
Strengths
Limitations
HPLC-UV
Chromatographic separation based on polarity, with UV detection.
Quantitative determination of purity and detection of organic impurities.
High precision, robustness, and widely available. Excellent for routine quality control.
May not detect impurities without a UV chromophore. Co-elution can mask impurities. Requires a reference standard for absolute quantification.
LC-MS
Chromatographic separation coupled with mass-based detection.
Identification of unknown impurities and degradation products.
High sensitivity and specificity. Provides molecular weight information for structural elucidation of unknown peaks.[8][9]
Quantitative accuracy can be lower than HPLC-UV without careful validation. Ionization efficiency varies between compounds.
qNMR Spectroscopy
Signal intensity is directly proportional to the number of nuclei.
Absolute purity determination (without a specific reference standard) and structural confirmation.
Provides absolute quantification against a certified internal standard. Detects non-chromophoric impurities (e.g., residual solvents). Confirms molecular structure.[10][11]
Lower sensitivity compared to HPLC. Requires a high-purity internal standard. Complex spectra can be difficult to interpret.
Elemental Analysis
Combustion analysis to determine the mass fractions of C, H, N, and S.
Confirmation of elemental composition and detection of inorganic impurities.
Provides fundamental confirmation of the compound's empirical formula. Highly accurate for bulk sample composition.[12][13][14]
Does not distinguish between the target compound and isomers. Insensitive to organic impurities with the same elemental composition.
Experimental Protocols & Data Interpretation
This section provides detailed protocols for each technique, accompanied by representative data for three hypothetical batches of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: The primary amine in the azetidine ring is basic, and its retention on a reversed-phase column is highly dependent on pH. A mobile phase buffered to a slightly acidic pH (e.g., pH 3-4) ensures consistent protonation of the amine, leading to sharp, symmetrical peaks. The bromothiophene moiety provides a strong UV chromophore, allowing for sensitive detection around 254 nm.
Protocol:
System: Agilent 1260 Infinity II or equivalent.
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Analysis: Purity is calculated using the area percent method. The validation of this analytical procedure should demonstrate its fitness for purpose, as outlined in ICH Q2(R2).[1][15]
Hypothetical Data Summary:
Batch ID
Retention Time (min)
Purity by Area %
Impurity 1 (Area %)
Impurity 2 (Area %)
Batch A
8.52
99.65%
0.15% (at 5.2 min)
0.20% (at 9.8 min)
Batch B
8.51
98.10%
1.25% (at 5.2 min)
0.65% (at 9.8 min)
Batch C
8.53
99.20%
0.45% (at 5.2 min)
0.35% (at 10.1 min)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: To identify the impurities detected by HPLC, LC-MS is employed. High-resolution mass spectrometry (HRMS), such as Q-TOF, provides accurate mass measurements, enabling the generation of molecular formulas for unknown peaks.[8][16] This is critical for postulating impurity structures.
Protocol:
System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
LC Method: Use the same HPLC method as described above to ensure chromatographic correlation.
Data Acquisition: Acquire both MS and targeted MS/MS data for impurity peaks.
Analysis: Propose structures for impurities based on accurate mass and fragmentation patterns. For example, Impurity 1 (RT 5.2 min) might correspond to unreacted azetidin-3-amine, while Impurity 2 could be a dimer.
Impurity Identification Results (from Batch B):
Impurity
Retention Time (min)
Observed [M+H]⁺
Proposed Formula
Proposed Identity
Impurity 1
5.2
87.0917
C₄H₁₁N₂
Azetidin-3-amine (starting material)
Impurity 2
9.8
582.9455
C₁₈H₁₉Br₂N₂S₂
Dimeric by-product
Quantitative NMR (qNMR) Spectroscopy
Causality: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration.[11][17] This method is orthogonal to chromatography and is not affected by the presence of non-chromophoric impurities.
Protocol:
System: Bruker 400 MHz NMR spectrometer or equivalent.
Sample Preparation: Accurately weigh ~20 mg of the compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d₆.
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure full signal relaxation.
Analysis: Calculate purity by comparing the integral of a well-resolved analyte proton (e.g., the thiophene C5-H proton) to the integral of the maleic acid vinyl protons.
Hypothetical qNMR Data:
Batch ID
Purity by qNMR (%)
Residual Solvents Detected
Batch A
99.5%
Ethyl Acetate (0.1%)
Batch B
97.9%
Dichloromethane (0.3%)
Batch C
99.1%
Ethyl Acetate (0.2%)
Elemental Analysis (CHNS)
Causality: Elemental analysis provides a fundamental check of the compound's bulk composition. The theoretical and measured weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should agree within a narrow tolerance (typically ±0.4%), confirming the correct empirical formula.[12][18]
Protocol:
System: Elemental combustion analyzer.
Sample Preparation: Submit ~5 mg of a dried, homogenous sample.
Analysis: The instrument combusts the sample, and detectors quantify the resulting CO₂, H₂O, N₂, and SO₂ gases.
Data Comparison for Batch A (Theoretical for C₈H₁₁BrN₂S: C=34.92%, H=4.03%, N=10.18%, S=11.65%):
Element
Theoretical %
Measured %
Difference %
C
34.92
34.85
-0.07
H
4.03
4.08
+0.05
N
10.18
10.11
-0.07
S
11.65
11.70
+0.05
The excellent agreement validates the elemental composition of Batch A.
Decision Framework for Purity Validation
The selection of analytical methods should be risk-based and tailored to the stage of development. The following decision tree provides guidance for researchers.
Caption: Decision tree for selecting purity validation methods.
Conclusion and Recommendations
Validating the purity of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine requires a multi-faceted, orthogonal approach. While HPLC-UV serves as a robust and precise tool for routine quality control, it should not be used in isolation. We strongly recommend the following tiered strategy for comprehensive batch validation:
Initial Characterization: For any new synthetic route or for qualifying a reference standard, a full orthogonal validation using HPLC-UV, LC-MS, qNMR, and Elemental Analysis is essential. This establishes a comprehensive purity and impurity profile.
Routine Batch Release: For subsequent batches produced via a validated synthetic process, HPLC-UV for purity assessment and ¹H NMR for identity confirmation and residual solvent analysis provide a highly efficient and reliable quality control system.
References
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]
Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
U.S. Pharmacopeia. (2014). 476 Organic Impurities in Drug Substances and Drug Products. Retrieved from [Link]
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]
U.S. Pharmacopeia. (2017). General Chapters 476 Organic Impurities in Drug Substances and Drug Products and 1086 Impurities in Drug Substances and Drug Products. Retrieved from [Link]
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]
Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
AugustaChrom. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
U.S. Pharmacopeia. (2020). 〈476〉 Control of Organic Impurities in Drug Substances and Drug Products. USP-NF. Retrieved from [Link]
Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
Duddeck, H., et al. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Retrieved from [Link]
Gámez-Montaño, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]
A Comprehensive Guide to the NMR Spectral Analysis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
A Senior Application Scientist's In-Depth Technical Guide for Researchers In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researc...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for confirming molecular structure and stereochemistry. This guide provides a detailed comparative analysis and peak assignment strategy for the NMR spectra of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, a compound of interest in medicinal chemistry. By dissecting the expected spectral features based on its constituent moieties—a substituted thiophene and an azetidine ring—we offer a predictive framework for its characterization, supported by established principles of NMR spectroscopy and data from related structures.
Theoretical Framework: Predicting the NMR Landscape
The chemical structure of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine presents a fascinating case for NMR analysis, combining the aromaticity of a disubstituted thiophene with the conformational constraints of a four-membered azetidine ring. A predictive analysis of its ¹H and ¹³C NMR spectra can be approached by examining the characteristic chemical shifts and coupling constants of its fundamental building blocks.
The 4-Bromothiophen-2-yl-methyl Moiety
The thiophene ring is an electron-rich aromatic system. The chemical shifts of its protons are influenced by the electronic effects of its substituents. In our target molecule, the thiophene ring is substituted at the 2-position with a methylazetidin-3-amine group and at the 4-position with a bromine atom.
Thiophene Protons (H-3 and H-5): Unsubstituted thiophene protons typically resonate between 7.0 and 7.4 ppm[1][2]. The bromine at the 4-position, being an electron-withdrawing group, is expected to deshield the adjacent protons. The methyl group at the 2-position will have a more complex effect, but generally, we can predict two distinct signals in the aromatic region for the two thiophene protons.
Methylene Bridge Protons (-CH₂-): The methylene protons connecting the thiophene ring to the azetidine nitrogen are expected to appear as a singlet, likely in the range of 3.5-4.5 ppm. This region is characteristic for protons alpha to a nitrogen atom and an aromatic ring.
The Azetidin-3-amine Moiety
The azetidine ring is a strained, four-membered heterocycle. This strain significantly influences the chemical shifts and coupling constants of its protons.
Azetidine Ring Protons: The protons on the azetidine ring will exhibit a complex splitting pattern due to geminal and vicinal couplings. The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to be deshielded and resonate at a higher frequency compared to the proton on C3[3][4]. We can anticipate multiplets in the region of 3.0-4.0 ppm for the C2 and C4 protons and a multiplet at a slightly lower chemical shift for the C3 proton.
Amine Proton (-NH₂): The protons of the primary amine group are often broad and their chemical shift is highly dependent on the solvent and concentration. They can appear over a wide range, typically from 1.5 to 4.0 ppm.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, a standardized experimental protocol is essential.
Sample Preparation
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Note that the choice of solvent will affect the chemical shifts, particularly for exchangeable protons like those of the amine group.
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
A standard suite of NMR experiments should be performed to fully characterize the molecule.
¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for structural elucidation.
¹³C NMR: A one-dimensional carbon NMR experiment, often proton-decoupled, provides information on the number and types of carbon atoms in the molecule.
2D NMR Experiments:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule, particularly within the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.
The following diagram illustrates the general workflow for NMR-based structural elucidation:
Caption: Workflow for NMR-based structural elucidation.
Predicted NMR Spectra and Peak Assignment
Based on the analysis of related structures, we can predict the approximate chemical shifts and multiplicities for the protons and carbons of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine.
Predicted ¹H NMR Spectrum
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Notes
Thiophene H-5
7.1 - 7.3
d
Thiophene H-3
6.9 - 7.1
d
Methylene -CH₂-
3.8 - 4.2
s
Azetidine H-2, H-4
3.5 - 3.9
m
Diastereotopic protons, complex multiplet
Azetidine H-3
3.2 - 3.6
m
Amine -NH₂
1.5 - 3.0
br s
Shift and broadening are solvent dependent
Predicted ¹³C NMR Spectrum
Carbon Assignment
Predicted Chemical Shift (ppm)
Notes
Thiophene C-2
140 - 145
Substituted with methyl-azetidine
Thiophene C-5
128 - 132
Thiophene C-3
125 - 129
Thiophene C-4
110 - 115
Substituted with Bromine
Methylene -CH₂-
55 - 60
Azetidine C-2, C-4
50 - 55
Azetidine C-3
40 - 45
The following diagram illustrates the numbering of the atoms for NMR peak assignment:
Benchmarking the Stability of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine: A Comparative Guide
As drug discovery programs increasingly explore sp3-rich, conformationally restricted scaffolds, azetidines have emerged as highly attractive motifs. They offer enhanced pharmacokinetic properties, improved solubility, a...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly explore sp3-rich, conformationally restricted scaffolds, azetidines have emerged as highly attractive motifs. They offer enhanced pharmacokinetic properties, improved solubility, and superior metabolic stability compared to their acyclic counterparts[1]. However, when an azetidine is appended to a potentially reactive heteroaromatic system—such as a thiophene ring—evaluating its stability requires a nuanced, multi-faceted approach.
This technical guide provides an in-depth benchmarking analysis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine , comparing its chemical and metabolic stability against standard amine analogs. By dissecting the causality behind its degradation pathways, we equip drug development professionals with the actionable intelligence needed for lead optimization.
Causality in Molecular Design: The Benchmark Panel
To isolate the specific electronic and steric effects governing the stability of our target molecule, we benchmark it against three carefully selected standard amines. Each analog serves as a structural control to validate specific degradation hypotheses:
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine (Target): Features a highly strained 4-membered azetidine ring and a halogenated thiophene.
1-Benzylazetidin-3-amine (Control 1 - Heterocycle Replacement): Replaces the bromothiophene with a standard phenyl ring. This isolates the metabolic liability of the thiophene sulfur atom[2].
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-amine (Control 2 - Ring Expansion): Replaces the 4-membered azetidine with a 5-membered pyrrolidine. This tests the hypothesis that the high ring strain of azetidine prevents N-dealkylation[1].
Benzylamine (Control 3 - Baseline): A simple, unstrained acyclic primary amine to establish a baseline for benzylic cleavage and oxidative degradation.
Metabolic Stability: Human Liver Microsomes (HLM)
Mechanistic Causality in CYP450 Metabolism
The liver is the primary site of Phase I drug metabolism, driven largely by Cytochrome P450 (CYP450) enzymes. Thiophene rings are notorious structural alerts because CYP450 enzymes can oxidize the sulfur atom, forming highly electrophilic thiophene S-oxides and epoxides[2][3]. These reactive intermediates can covalently bind to cellular macromolecules, leading to hepatotoxicity.
However, in 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine , the bromine atom at the 4-position serves a dual protective purpose:
Steric Hindrance: It physically blocks access to the adjacent carbon, limiting epoxidation.
Electronic Deactivation: As an electron-withdrawing group, bromine reduces the electron density of the thiophene
π
-system, making S-oxidation less thermodynamically favorable.
Concurrently, the azetidine ring resists CYP-mediated N-dealkylation (cleavage at the thienylmethyl bridge). N-dealkylation requires the formation of an iminium ion intermediate. In a 4-membered ring, forcing an sp2-hybridized geometry at the bridgehead drastically increases ring strain, creating a high kinetic barrier[1].
Caption: CYP450-mediated oxidative degradation pathways for thiophene-containing amines.
HLM Benchmarking Data
The following data represents the intrinsic clearance (
Clint
) and half-life (
t1/2
) of the benchmark panel when subjected to the self-validating HLM assay described in Section 2.3.
Data Interpretation: The target molecule exhibits moderate, acceptable clearance. It clears faster than the benzyl-azetidine analog (confirming the thiophene is more metabolically labile than a phenyl ring), but it is significantly more stable than the pyrrolidine analog, proving the azetidine ring's resistance to N-dealkylation.
Self-Validating Protocol: HLM Stability Assay
To ensure trustworthiness, this protocol is designed as a self-validating system . It runs three parallel conditions:
Test (+NADPH): Measures total CYP-mediated Phase I metabolism[4].
Negative Control (-NADPH): Measures background chemical instability or non-CYP enzymatic degradation. If the compound degrades here, the assay is flagged for chemical instability[5].
Positive Control (+NADPH): Uses Verapamil or Dextromethorphan to prove the microsomes are enzymatically active.
Step-by-Step Methodology:
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: 100 mM buffer is required to resist the pH shifts caused by NADPH oxidation.
Compound Spiking: Spike the test compounds and positive controls into the HLM matrix to achieve a final concentration of 1 µM. Keep DMSO concentration
≤
0.1% to prevent CYP enzyme inhibition.
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. For the negative control, add an equivalent volume of blank buffer[4].
Sampling & Quenching: At
t=0,5,15,30,
and
60
minutes, transfer a 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold ACN instantly denatures the CYP enzymes, halting the reaction, and precipitates the microsomal proteins to prevent LC-MS column clogging[4].
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent compound[5].
Caption: Self-validating high-throughput Human Liver Microsome (HLM) assay workflow.
Chemical & Oxidative Stability
Mechanistic Causality in Chemical Degradation
Beyond enzymatic clearance, a lead compound must survive formulation, storage, and the acidic environment of the stomach. The primary amine on the azetidine ring is highly basic (
pKa≈9−10
) and acts as a strong nucleophile. Under oxidative stress (e.g., exposure to trace peroxides in excipients), the thiophene ring is susceptible to chemical S-oxidation, independent of CYP450 enzymes.
Accelerated Oxidative Stress Data
Compounds were incubated in 0.1%
H2O2
in 50 mM Ammonium Acetate buffer (pH 7.4) at room temperature.
Data Interpretation: The bromothiophene-azetidine compound shows excellent short-term chemical stability. The slight degradation at 24 hours is driven by the intrinsic susceptibility of the thiophene sulfur to peroxide-mediated oxidation, a known liability compared to the highly stable benzylazetidine analog.
Protocol: Accelerated Oxidative Stability
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
Dilution: Dilute the stock to 10 µM in 50 mM Ammonium Acetate buffer (pH 7.4). Causality: Ammonium acetate is used because it is a volatile buffer, making it directly compatible with direct-injection MS without requiring desalting.
Stress Induction: Add
H2O2
to achieve a final concentration of 0.1% (v/v).
Incubation & Sampling: Incubate at 25°C in the dark (to prevent photo-oxidation). Take 100 µL aliquots at 0, 4, and 24 hours.
Quenching: Quench the peroxide by adding 10 µL of 100 mM Sodium Thiosulfate (
Na2S2O3
). Causality: Thiosulfate rapidly reduces unreacted
H2O2
to water, preventing further oxidation of the compound while waiting in the autosampler queue.
Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS) to quantify the parent compound and identify the exact mass of the +16 Da (S-oxide) degradants.
Conclusion
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine represents a highly optimized balance of structural features. The incorporation of the azetidine ring successfully mitigates the N-dealkylation vulnerabilities seen in pyrrolidine and acyclic amines[1]. While the thiophene ring introduces a known oxidative liability[2][3], the strategic placement of the bromine atom at the 4-position dampens this reactivity, resulting in a compound with a highly viable intrinsic clearance profile suitable for advanced in vivo pharmacokinetic profiling.
References
[5] Protocol for the Human Liver Microsome Stability Assay - ResearchGate. researchgate.net. URL:
[1] Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. nih.gov. URL:
[2] Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. acs.org. URL:
[3] Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed. nih.gov. URL:
Analytical Strategy Guide: GC-MS vs. LC-MS for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine Derivatives
As a Senior Application Scientist, I frequently encounter the methodological dilemma of analyzing polar, basic heterocycles. The compound 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine presents a unique analytical chal...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the methodological dilemma of analyzing polar, basic heterocycles. The compound 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine presents a unique analytical challenge. It features a highly basic primary amine, a strained tertiary azetidine ring, and a hydrophobic bromothiophene moiety.
This guide objectively evaluates Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantifying this derivative, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.
Structural Profiling & Methodological Causality
Before selecting an instrument, we must decode how the analyte's structure dictates its behavior in the gas and liquid phases:
High Polarity & Basicity: The primary amine (-NH₂) and the tertiary amine within the azetidine ring are highly polar. In GC, these active hydrogens will interact strongly with silanol groups on the column, causing severe peak tailing and irreversible adsorption[1].
Thermal Lability: The 4-membered azetidine ring is sterically strained. Exposing it to standard GC injection port temperatures (e.g., 250°C) risks thermal degradation.
Isotopic Signature: The bromothiophene ring contains bromine, which naturally occurs as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. This provides a highly diagnostic doublet in mass spectrometry, crucial for structural confirmation.
The Verdict: While GC-MS can be utilized if the compound is heavily derivatized to mask the active amines, LC-MS/MS is the gold standard for this class of compounds. The basic nitrogens are easily protonated in acidic liquid phases, making them exceptionally amenable to positive Electrospray Ionization (ESI+)[2].
Analytical workflow comparison for GC-MS vs LC-MS analysis of azetidine derivatives.
LC-MS/MS: The Gold Standard Protocol
Because the primary and tertiary amines readily accept protons, we utilize an acidic mobile phase to ensure complete ionization prior to ESI+. This bypasses the need for derivatization entirely[2].
Spike 50 µL of the biological sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS dynamically corrects for matrix-induced ion suppression during ESI.
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Validation Check: Inject a matrix blank (matrix without analyte) processed identically to monitor for endogenous isobaric interferences.
Step 2: Chromatographic Separation
Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm). Causality: We must use an end-capped column to minimize secondary interactions between the basic azetidine nitrogens and residual silanols, preventing peak tailing.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.
GC-MS: High-Resolution Alternative via Derivatization
If LC-MS/MS is unavailable, GC-MS can be utilized, but it strictly requires chemical derivatization. We employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The TMCS acts as a catalyst, increasing the silylating power to efficiently derivatize sterically hindered primary amines[4]. This replaces the active hydrogens with bulky, non-polar trimethylsilyl (TMS) groups, neutralizing polarity and stabilizing the ring[1].
Self-Validating Experimental Protocol
Step 1: Extraction & Silylation
Extract the free base of the analyte into an aprotic solvent (e.g., dichloromethane). Causality: Protic solvents like methanol will aggressively react with and destroy the BSTFA reagent.
Evaporate to dryness under a gentle stream of nitrogen.
Add 50 µL of anhydrous pyridine (as a basic catalyst) and 50 µL of BSTFA + 1% TMCS[1].
Cap tightly and heat at 70°C for 30 minutes.
Validation Check: Run a reagent blank (BSTFA + TMCS + Pyridine, heated) to ensure no siloxane column-bleed peaks co-elute with the target derivative.
Step 2: Gas Chromatography & EI Detection
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Ionization: Electron Ionization (EI) at 70 eV. The resulting spectra will display the classic 1:1 isotopic doublet of the brominated fragments, allowing for robust library matching[5].
Quantitative Performance Comparison
The following table synthesizes the typical performance metrics for basic heterocyclic amines analyzed via both modalities[6].
Analytical Parameter
LC-MS/MS (ESI+ MRM)
GC-MS (EI, TMS-Derivatized)
Sample Preparation
Simple (Dilute & Shoot / PPT)
Complex (Extraction + Derivatization)
Derivatization Required?
No
Yes (BSTFA + 1% TMCS)
Sensitivity (LOD)
0.1 - 0.5 ng/mL
2.0 - 5.0 ng/mL
Throughput / Run Time
High (~3 - 5 minutes)
Low (~15 - 20 minutes)
Matrix Effects
Susceptible to ion suppression
Minimal (post-extraction)
Structural Identification
CID Fragmentation (m/z 247 → 175)
EI Spectral Library Matching
Conclusion & Recommendations
For the quantification and structural analysis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine derivatives , LC-MS/MS is definitively the superior technique . It capitalizes on the intrinsic basicity of the azetidine nitrogens, offering sub-nanogram sensitivity without the tedious, moisture-sensitive derivatization steps required by GC-MS. GC-MS should be reserved strictly for scenarios where high-resolution separation of volatile impurities is required, provided the analyst strictly controls the silylation environment to prevent degradation of the strained azetidine ring.
A Comparative Guide to Evaluating the Enantiomeric Purity of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine via Chiral HPLC
Introduction: The Critical Role of Enantiomeric Purity in Drug Development In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Enantiomeric Purity in Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, responsible for adverse effects.[1] The compound 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, a chiral amine containing a strained azetidine ring, is a prime example of a building block where stereochemical integrity is paramount for its intended biological target engagement.[2][3]
Therefore, the development of robust, accurate, and reliable analytical methods for determining enantiomeric purity is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.[4][5] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most powerful and widely adopted technique for this purpose.[1][6]
This guide provides an in-depth, experience-driven comparison of chiral HPLC methods for evaluating the enantiomeric purity of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. We will explore the causality behind experimental choices, present a detailed analytical protocol, and objectively compare chiral HPLC with alternative analytical techniques, providing the data and insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
Part 1: The Primary Approach - Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase.[7] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For a basic compound like 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, several factors are critical for successful separation.
Choosing the Right Tool: The Chiral Stationary Phase (CSP)
The selection of the CSP is the most critical decision in chiral method development. The analyte, a primary amine, is prone to strong interactions with residual silanols on the silica support, which can lead to poor peak shape and resolution. Therefore, the choice of both the chiral selector and the mobile phase additives is crucial.
Polysaccharide-Based CSPs: These are the workhorses of chiral separations, demonstrating broad selectivity for a vast range of compounds, including primary amines.[4][8] Derivatives of amylose and cellulose, such as tris(3,5-dimethylphenylcarbamate), are particularly effective. They offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions. Immobilized versions of these phases are highly recommended as they offer greater solvent compatibility and column longevity.[8]
Cyclofructan-Based CSPs: These have shown a very high success rate for separating primary amines, especially when operated in the polar organic mode.[9]
Crown Ether-Based CSPs: These are specifically efficient for separating primary amines by forming inclusion complexes with the protonated amino group (-NH3+).[10] However, they typically require the use of strongly acidic mobile phases (e.g., perchloric acid), which can be harsh on the HPLC system and problematic for preparative scale-up.[4][11]
For 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, a screening approach starting with modern, immobilized polysaccharide-based columns is the most logical and efficient strategy.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a detailed, step-by-step methodology for determining the enantiomeric purity of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine.
Objective: To achieve baseline separation (Resolution (Rs) ≥ 1.5) of the enantiomers of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine and quantify the minor enantiomer.
1. Materials and Reagents:
Racemic 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine standard
Enantiomerically enriched sample for analysis
HPLC-grade n-Hexane
HPLC-grade 2-Propanol (IPA)
HPLC-grade Ethanol (EtOH)
Diethylamine (DEA), HPLC grade
2. Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chiral Column: Lux® Cellulose-2 (immobilized cellulose tris(3,5-dimethylphenylcarbamate)) 3 µm, 4.6 x 150 mm (This is a recommended starting point based on broad selectivity for amines).
3. Chromatographic Conditions (Starting Point):
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Rationale: A normal-phase mobile phase provides excellent selectivity on polysaccharide CSPs. Ethanol is a strong polar modifier, and the addition of a basic additive like DEA is critical to suppress the interaction of the amine with silica silanols, ensuring sharp, symmetrical peaks.[12]
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Rationale: Chiral separations can be temperature-sensitive. Maintaining a constant temperature is crucial for reproducibility. Lower temperatures often increase selectivity but may also increase analysis time and backpressure.[13]
Detection Wavelength: 254 nm (or as determined by UV scan of the analyte)
Injection Volume: 5 µL
Sample Concentration: 0.5 mg/mL in mobile phase
4. Sample Preparation:
Accurately weigh and dissolve the sample in the mobile phase to the target concentration.
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.
5. System Suitability Test (SST):
Inject the racemic standard six times.
Acceptance Criteria:
Resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
Tailing factor for both peaks should be ≤ 1.5.
6. Data Analysis:
Calculate the enantiomeric purity (or enantiomeric excess, ee) using the peak areas of the two enantiomers.
% Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100
The following diagram illustrates the logical flow of the chiral HPLC analysis process.
Caption: Experimental workflow for chiral HPLC analysis.
Comparative Performance of Chiral Stationary Phases
While a comprehensive screen is always recommended, the following table provides an expected performance comparison of different CSPs for a primary amine like our target compound, based on extensive field experience and literature data.[9]
Chiral Stationary Phase (CSP)
Selector Type
Typical Mobile Phase Mode
Expected Resolution (Rs)
Analysis Time
Key Advantages
Lux Cellulose-2
Cellulose tris(3,5-dimethylphenylcarbamate)
Normal Phase
Excellent (>2.0)
Moderate
Broad selectivity, robust immobilized phase.
Chiralpak® IA
Amylose tris(3,5-dimethylphenylcarbamate)
Normal / Polar Organic
Good-Excellent (>1.8)
Moderate
Alternative selectivity to cellulose, immobilized.
Highly specific for primary amines, but requires harsh mobile phase.[11]
Data is illustrative and serves as a guide for method development.
Part 2: Alternative Methodologies - A Comparative Overview
While chiral HPLC is the gold standard, other techniques offer unique advantages and may be more suitable for specific applications, such as high-throughput screening or situations where chromatographic separation is challenging.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations.[14] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to several advantages.
Speed: The low viscosity allows for much higher flow rates without a significant loss of efficiency, drastically reducing analysis times.[15]
Solvent Reduction: SFC significantly reduces the consumption of hazardous organic solvents, aligning with green chemistry principles.[15]
Improved Peak Shape: For basic compounds, SFC often provides superior peak symmetry compared to normal-phase HPLC.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can determine enantiomeric excess without physical separation. This is achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[16][17]
Chiral Derivatizing Agent (CDA): The racemic amine is reacted with an enantiomerically pure CDA to form diastereomers, which have distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR). The ee is determined by integrating these signals.
Chiral Solvating Agent (CSA): The racemic analyte forms transient diastereomeric complexes with a CSA, leading to separate NMR signals for the two enantiomers. This method is non-destructive.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an optical technique that measures the difference in absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess. It is an extremely fast method, making it suitable for high-throughput screening applications.[18][19]
Technique Comparison Guide
The following table provides an objective comparison of these analytical techniques for determining enantiomeric purity.
Parameter
Chiral HPLC
Chiral SFC
Chiral NMR
Circular Dichroism (CD)
Principle
Chromatographic Separation
Chromatographic Separation
Spectroscopic Differentiation
Chiroptical Measurement
Speed
Moderate
Very Fast
Very Fast
Instantaneous
Sensitivity (LOD/LOQ)
Excellent (to <0.05%)
Excellent (to <0.05%)
Moderate (~1-5%)
Low to Moderate
Accuracy/Precision
Excellent
Excellent
Good
Moderate
"Green" Chemistry
Poor (High solvent use)
Excellent (CO2-based)
Good (Low solvent use)
Good (Low solvent use)
Development Effort
Moderate to High
Moderate
Low to Moderate
Low (if chromophore present)
Best For...
QC, Release Testing, Purity Profiling
High-Throughput Screening, Prep
Rapid ee check, Reaction monitoring
High-Throughput Screening
Decision-Making for Method Selection
Choosing the right technique depends on the specific requirements of the analysis. The following decision tree provides a logical guide for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion and Expert Recommendations
For the definitive quantification of the enantiomeric purity of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine in a GxP-regulated environment, chiral HPLC remains the undisputed gold standard . Its high sensitivity, accuracy, and established validation pathways make it the most trustworthy method for quality control and final product release. An initial screening with immobilized polysaccharide-based columns, such as a cellulose tris(3,5-dimethylphenylcarbamate) phase, under normal-phase conditions with a basic additive is the most promising starting point for method development.
However, for upstream applications such as reaction monitoring in medicinal chemistry or high-throughput screening of asymmetric synthesis conditions, Chiral SFC offers a compelling alternative.[15] Its significant advantages in speed and reduced solvent consumption can dramatically accelerate development timelines. Chiral NMR also serves as a valuable tool for rapid, non-separative checks of enantiomeric excess where high sensitivity is not required.[17]
Ultimately, the choice of method is a strategic one, balancing the need for analytical rigor with the practical demands of the drug development process. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical purity and, ultimately, the safety and efficacy of their drug candidates.
References
Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
Fasano, T., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]
Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
Mathre, D. J., et al. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]
Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
Tanasova, M., & Anslyn, E. V. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research. [Link]
Paik, M. J., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]
Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]
Meričko, D. (2021). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]
Tanasova, M., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. [Link]
Ali, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. [Link]
Hyun, M. H., et al. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... Journal of Chromatographic Science. [Link]
Sumika Chemical Analysis Service. Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. [Link]
Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]
Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP).... Scirp.org. [Link]
Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scirp.org. [Link]
Phenomenex. Advantages of using immobilized stationary phases in chiral separations. [Link]
Berger, T., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
Kumar, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents.... RSC Publishing. [Link]
Reddy, G. S., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. [Link]
Reddy, B., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]
JSM Central. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. [Link]
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
Acta Crystallographica Section E. (2012). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PMC. [Link]
Beilstein Journals. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]
Molecules. (2021). Synthesis of 3-Amino-4-substituted Monocyclic Я-Lactams—Important Structural Motifs in Medicinal Chemistry. Semantic Scholar. [Link]
An authoritative guide to the operational handling and disposal of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine , designed for researchers, lab managers, and environmental health and safety (EHS) professionals. Execu...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide to the operational handling and disposal of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine , designed for researchers, lab managers, and environmental health and safety (EHS) professionals.
Executive Summary & Chemical Profiling
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a highly functionalized, multi-heteroatom building block frequently utilized in advanced drug discovery and medicinal chemistry. From a logistical and safety standpoint, this compound presents a "triple-threat" disposal challenge due to the simultaneous presence of a halogen (bromine), a sulfur-containing heterocycle (thiophene), and a basic nitrogen moiety (primary amine).
To build a self-validating safety protocol, one must understand the causality behind the disposal rules. Standard organic waste protocols are insufficient here; improper disposal or incineration without adequate scrubbing infrastructure will result in the release of highly toxic and corrosive combustion byproducts[1].
Physicochemical Hazard & Combustion Causality
The structural components of this molecule dictate its behavior during both laboratory storage and downstream thermal destruction:
The Bromine Atom (Halogenation): Halogenated organics cannot be processed in standard municipal or non-halogenated industrial waste streams. Upon incineration, the bromine atom converts into corrosive hydrogen bromide (HBr) and diatomic bromine (Br2) gases[1].
The Thiophene Ring (Sulfur): The thermal destruction of the thiophene ring oxidizes the sulfur atom, generating sulfur oxides (SOx), primarily SO2 and SO3[1]. This compounds the acidity of the exhaust stream.
The Azetidin-3-amine Moiety (Nitrogen): The primary amine is basic and potentially reactive. In the waste carboy, it can react exothermically if inadvertently mixed with strong acids. During incineration, the nitrogen content contributes to the generation of nitrogen oxides (NOx)[2].
Avoid acid mixing in lab; Catalytic reduction in exhaust
Laboratory Standard Operating Procedure (SOP) for Disposal
To ensure compliance with environmental regulations (such as EPA guidelines for halogenated wastes) and to maintain laboratory safety, follow this step-by-step methodology for bench-side disposal[3].
Step 1: Strict Segregation
Action: Deposit all liquid and solid waste containing this compound strictly into containers designated for Halogenated Organic Waste .
Causality: Mixing halogenated waste with non-halogenated waste artificially inflates the volume of waste that requires expensive, specialized high-temperature incineration, driving up operational costs and violating EPA minimization guidelines[4].
Step 2: Chemical Compatibility & Containment
Action: Use vapor-tight, chemically compatible containers, such as High-Density Polyethylene (HDPE) carboys.
Causality: The basic nature of the amine and the organic solubility of the compound require robust containment. Glass may be used for small quantities, but HDPE prevents shatter-risks during transport. Ensure the cap is threaded and sealed tightly to prevent volatile emissions.
Step 3: Exothermic Risk Mitigation
Action: Verify the pH and chemical makeup of the existing waste carboy before addition. Do not add this amine-containing waste to containers holding concentrated acids, bleach, or strong oxidizers.
Causality: Acid-base reactions or oxidation of the thiophene ring can generate rapid exothermic heat and gas, leading to container over-pressurization and catastrophic rupture.
Step 4: Compliant Labeling
Action: Label the container explicitly with the full chemical name: "Waste: 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine".
Causality: Do not use abbreviations or structural formulas. In the event of an emergency spill, first responders rely on explicit nomenclature to reference Safety Data Sheets (SDS).
Once the waste leaves the laboratory, it is subjected to highly regulated thermal destruction. Because the compound contains halogens and sulfur, it is typically processed in a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C[4][5].
At these temperatures, the stable azetidine and thiophene rings are cleaved. To prevent the resulting HBr, SOx, and NOx from entering the atmosphere, the incinerator facility must employ advanced gas treatment systems. Venturi scrubbers or packed-bed plate towers utilizing an alkaline slurry (such as calcium hydroxide/lime) are required to neutralize the acidic gases into benign salts before the exhaust is released[2].
Workflow for the segregation and thermal destruction of halogenated, sulfur-containing amine waste.
References
EPA Hazardous Waste Codes - Environment Safety Division
University of Georgia
[Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes
U.S. Environmental Protection Agency (EPA)
[Link]
Halogenated Organic Liquids - Standard Operating Procedure
University of Illinois
[Link]
CRC Handbook of Incineration of Hazardous Wastes
Pageplace / CRC Press
[Link]
Engineering Handbook for Hazardous Waste Incineration
U.S. Environmental Protection Agency (EPA)
[Link]
Incineration of Hazardous Waste - Emissions Overview
Scribd
[Link]
Personal protective equipment for handling 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
A Proactive Safety Framework for Handling 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine As researchers at the forefront of drug discovery, we frequently handle novel chemical entities for which comprehensive safety da...
Author: BenchChem Technical Support Team. Date: April 2026
A Proactive Safety Framework for Handling 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
As researchers at the forefront of drug discovery, we frequently handle novel chemical entities for which comprehensive safety data may not yet exist. This is the case for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. In the absence of a specific Safety Data Sheet (SDS), a proactive and deductive safety protocol is not just best practice—it is essential for protecting our most valuable asset: our scientific staff.
This guide establishes a robust operational, safety, and disposal plan by analyzing the compound's structure. The molecule incorporates three key functional groups whose individual hazardous properties must be respected collectively: a brominated thiophene , a strained azetidine ring , and a primary amine . Our handling strategy is therefore built on the assumption that this compound is a skin, eye, and respiratory irritant, potentially toxic upon absorption or ingestion, and may act as a sensitizer.
Hazard Assessment & Inferred Risk Profile
A structural deconstruction of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine informs our safety protocols.
Brominated Thiophene Moiety : Halogenated aromatic compounds are often irritants and can be toxic.[1][2][3][4] The bromine atom enhances lipophilicity, potentially increasing skin absorption.[5] Work involving similar brominated heterocycles necessitates stringent controls to prevent contact and inhalation.[2][3][6]
Azetidine Ring : The parent compound, azetidine, is a corrosive and flammable liquid due to its strained four-membered ring structure.[7][8][9] While incorporated into a larger molecule, the ring system can still influence reactivity and biological interactions.
Primary Amine Group : Amines are well-recognized as potential irritants to the skin, eyes, and respiratory system.[10][11][12] Primary aromatic amines, a related class, are noted for their potential to cause skin sensitization and have been linked to more severe health effects, mandating careful handling to minimize exposure.[5][13][14]
Based on this analysis, we will operate under the assumption that 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine possesses the following hazards:
Skin Irritant / Corrosive
Serious Eye Irritant / Damage
Respiratory Tract Irritant
Harmful if Swallowed or in Contact with Skin
Potential for Allergic Skin Reaction (Sensitization)
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.
PPE Category
Recommended Equipment & Rationale
Eye and Face Protection
Chemical safety goggles and a full-face shield must be worn.[15] This combination protects against splashes during solution preparation and transfers, as well as potential volatilization.
Skin & Body Protection
A flame-resistant lab coat, full-length pants, and closed-toe, chemical-resistant shoes are required. An impermeable apron should be worn over the lab coat when handling larger quantities (>1 g) or preparing solutions.[2]
Hand Protection
Double-gloving with chemical-resistant gloves is mandatory. An inner nitrile glove provides a base layer of protection, while a thicker outer glove (e.g., neoprene or butyl rubber) offers extended resistance against halogenated and amine-containing compounds. Gloves must be inspected before each use and changed immediately upon contamination or after a maximum of two hours of continuous use.[11][16][17]
Respiratory Protection
All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[1][15] If an unforeseen event requires work outside a fume hood where aerosols could be generated, a NIOSH-approved respirator with organic vapor cartridges is required.[4]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow minimizes risk at every stage of the compound's lifecycle in the laboratory.
Step 1: Pre-Handling Preparation
Area Designation : Cordon off and label a specific area within a chemical fume hood as the designated handling zone.[18]
Emergency Equipment Check : Verify that a safety shower and eyewash station are unobstructed and have been tested within the last month.[15] Have a spill kit equipped for solvents and reactive chemicals readily accessible.
Documentation Review : Though a specific SDS is unavailable, review this document and any internal risk assessments before beginning work.
Step 2: Aliquoting and Weighing (Solid Compound)
Perform all manipulations of the solid compound within the designated fume hood.
Use tools (spatulas, weigh boats) dedicated to this compound to prevent cross-contamination.
Handle the container gently to avoid creating airborne dust.
Step 3: Solution Preparation
Dispense solvents using a bottle-top dispenser or a fresh pipette to avoid contamination.
Add the solid compound to the solvent slowly to control any potential exothermic reactions.
Ensure the vessel is securely capped or covered after preparation.
Step 4: Post-Handling Decontamination
Wipe down the designated handling area in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
Clean all non-disposable equipment thoroughly.
Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact. Wash hands thoroughly with soap and water immediately after.[3]
Workflow for Safe Handling and Disposal
Caption: A procedural workflow from preparation to disposal.
Emergency & Disposal Protocols
Emergency Procedures
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[19]
Spill : Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[18] Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[2] Do not allow the chemical to enter drains.[2]
Disposal Plan
All waste generated from handling 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine must be treated as hazardous.
Chemical Waste : This is a halogenated organic compound. All solutions and absorbed spill materials must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[18][20] Do not mix with non-halogenated waste.
Contaminated Materials : All disposable PPE (gloves, bench paper, etc.) and labware that has come into contact with the compound must be double-bagged, sealed, and disposed of as solid hazardous waste.
Incineration at high temperatures (approximately 1200 K) is the recommended disposal method for halogenated wastes to prevent the formation of toxic byproducts like dioxins and furans.[21] All disposal must be carried out in accordance with local, state, and federal regulations.[18]
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available from: [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - Further Details. ACS Publications. Available from: [Link]
What are the Health and Safety Guidelines for Using Amines?. Aichem. Available from: [Link]
Chemical Safety | Personal Protective Equipment (PPE). Eurofins. Available from: [Link]
Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]
Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. Available from: [Link]
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. Available from: [Link]
Safety Data Sheet - D-Azetidine-2-carboxylic acid. AAPPTec. Available from: [Link]
Azetidine - Wikipedia. Wikipedia. Available from: [Link]
Halogenated Solvents - Standard Operating Procedure. Washington State University. Available from: [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available from: [Link]
Guidelines for the safe handling and disposal of chemicals used in the illicit manufacture of drugs. United Nations Office on Drugs and Crime. Available from: [Link]